Cephapirin Benzathine
Description
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHKOXGROZNHHG-RACYMRPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H54N8O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1087.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97468-37-6 | |
| Record name | Cephapirin benzathine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097468376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEPHAPIRIN BENZATHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90G868409O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Cephapirin Benzathine on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of Cephapirin Benzathine, a first-generation cephalosporin antibiotic, with a specific focus on its interaction with bacterial cell walls. Cephapirin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall. This inhibition is achieved through the covalent acylation of penicillin-binding proteins (PBPs), enzymes essential for the transpeptidation step in peptidoglycan biosynthesis. The disruption of cell wall integrity leads to cell lysis and bacterial death. This document details the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to elucidate this mechanism.
Introduction
This compound is the benzathine salt form of cephapirin, a semi-synthetic, broad-spectrum, first-generation cephalosporin.[1][2] As a member of the β-lactam class of antibiotics, its primary target is the bacterial cell wall, a structure not present in eukaryotes, which accounts for its selective toxicity.[3][4] The integrity of the bacterial cell wall, composed predominantly of peptidoglycan, is crucial for maintaining cell shape and resisting osmotic stress.[5] By interfering with peptidoglycan synthesis, this compound effectively compromises bacterial viability.[3][4] This guide will delve into the specific molecular events that underpin the antibacterial activity of this compound.
The Core Mechanism: Inhibition of Peptidoglycan Synthesis
The bactericidal action of this compound is a multi-step process that culminates in the disruption of the bacterial cell wall. This process can be broken down into the following key stages:
-
Penetration of the Bacterial Cell Wall: As a first-generation cephalosporin, Cephapirin has good activity against Gram-positive bacteria, where the outer membrane is absent, allowing for easier access to the peptidoglycan layer and the underlying cell membrane where the PBPs are located.[6] Its activity against Gram-negative bacteria is more limited due to the presence of an outer membrane that can act as a barrier.[6]
-
Interaction with Penicillin-Binding Proteins (PBPs): The primary molecular targets of all β-lactam antibiotics are the Penicillin-Binding Proteins (PBPs).[7] PBPs are a group of bacterial enzymes, specifically transpeptidases, carboxypeptidases, and endopeptidases, that are anchored in the cytoplasmic membrane and are essential for the final steps of peptidoglycan synthesis.[7]
-
Covalent Inhibition of PBP Transpeptidase Activity: Cephapirin, being a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor, binds to the active site of the PBP transpeptidases.[] The strained β-lactam ring of cephapirin is then nucleophilically attacked by a serine residue in the active site of the PBP, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[9] This acylation inactivates the PBP, preventing it from carrying out its essential function of cross-linking the peptide side chains of the peptidoglycan strands.[4][]
-
Disruption of Cell Wall Integrity and Cell Lysis: The inhibition of PBP-mediated cross-linking weakens the structural integrity of the peptidoglycan layer. As the bacterium continues to grow and synthesize new cell wall material without proper cross-linking, the cell wall becomes progressively weaker and unable to withstand the internal osmotic pressure.[3][4] This ultimately leads to cell lysis and bacterial death.[2]
The following diagram illustrates the signaling pathway of this compound's action on the bacterial cell wall.
Quantitative Data
The efficacy of this compound can be quantified through various parameters, including its binding affinity to specific PBPs (expressed as IC₅₀ values) and its minimum inhibitory concentration (MIC) against different bacterial species.
Penicillin-Binding Protein (PBP) Affinity
While specific IC₅₀ values for Cephapirin binding to individual PBPs are not extensively available in the public literature, comparative data for other first-generation cephalosporins provide valuable context for its activity. The IC₅₀ represents the concentration of the antibiotic required to inhibit 50% of the binding of a radiolabeled or fluorescently labeled penicillin to a specific PBP.
Table 1: Comparative IC₅₀ (μg/mL) of Cephalosporins for PBPs in Staphylococcus aureus
| PBP | Cephalothin | Cefazolin |
| PBP1 | 0.1 | 0.05 |
| PBP2 | 0.5 | 0.2 |
| PBP3 | 0.2 | 0.1 |
| PBP4 | >100 | >100 |
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC is a critical measure of an antibiotic's potency.
Table 2: Minimum Inhibitory Concentration (MIC) of Cephapirin against Various Bacterial Species
| Bacterial Species | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference(s) |
| Staphylococcus aureus | 98 | 0.25 | 0.25 | ≤0.06 - 0.5 | [10] |
| Staphylococcus aureus (from bovine mastitis) | 130 | 0.25 | ≤0.5 | 0.125 - >2 | [11] |
| Coagulase-negative staphylococci | 99 | 0.12 | 0.12 | ≤0.06 - 0.25 | [10] |
| Streptococcus dysgalactiae | 97 | 0.06 | 0.06 | ≤0.06 | [10] |
| Streptococcus uberis | 96 | 0.12 | 0.25 | ≤0.06 - 0.5 | [10] |
| Escherichia coli | 98 | >32 | >32 | 2 - >32 | [10] |
| Escherichia coli (clinical isolates) | 25 | - | - | (equivalent to cephalothin) | [6] |
| Streptococcus pneumoniae (Diplococcus pneumoniae) | 10 | - | - | (equivalent to cephalothin) | [6] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[1][4][12][13][14]
Workflow Diagram:
Detailed Protocol:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 1024 µg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Cephapirin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of Cephapirin that completely inhibits visible growth of the bacteria.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the affinity of an unlabeled antibiotic (Cephapirin) for PBPs by measuring its ability to compete with a labeled penicillin (e.g., fluorescently-labeled penicillin V or [³H]benzylpenicillin) for binding to the PBPs.[2][15][16][17]
Workflow Diagram:
Detailed Protocol:
-
Membrane Preparation: Grow a bacterial culture to mid-log phase and harvest the cells. Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
-
Competition Reaction: In a series of tubes, incubate the membrane preparation with increasing concentrations of Cephapirin for a set period (e.g., 10 minutes at 30°C).
-
Labeling: Add a fixed, subsaturating concentration of a fluorescently-labeled penicillin (e.g., Bocillin-FL) to each tube and incubate for a further period (e.g., 15 minutes at 30°C) to label the PBPs that are not bound by Cephapirin.
-
Termination of Reaction: Stop the labeling reaction by adding a saturating concentration of unlabeled penicillin G.
-
SDS-PAGE: Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. Quantify the intensity of the fluorescence for each PBP band at each Cephapirin concentration.
-
IC₅₀ Determination: Plot the percentage of inhibition of fluorescent penicillin binding versus the concentration of Cephapirin. The IC₅₀ is the concentration of Cephapirin that results in a 50% reduction in the fluorescence signal for a specific PBP.
In Vitro Peptidoglycan Synthesis Assay
This assay measures the direct inhibition of peptidoglycan synthesis by an antibiotic using bacterial cell-free extracts or purified enzymes and radiolabeled precursors.[3][18][19]
Workflow Diagram:
Detailed Protocol:
-
Enzyme and Substrate Preparation: Prepare a bacterial membrane fraction as described for the PBP competition assay. Synthesize or obtain radiolabeled peptidoglycan precursors, such as UDP-N-acetylmuramic acid-(pentapeptide-[¹⁴C]) and UDP-N-acetylglucosamine.
-
Reaction Setup: In a reaction vessel, combine the buffer, cofactors (e.g., Mg²⁺), radiolabeled precursors, and varying concentrations of Cephapirin.
-
Initiation and Incubation: Initiate the synthesis reaction by adding the membrane preparation. Incubate the mixture at 37°C for a defined period.
-
Termination and Separation: Stop the reaction (e.g., by boiling or adding a strong acid). Separate the newly synthesized, insoluble peptidoglycan from the soluble, unincorporated radiolabeled precursors by filtration through a membrane filter.
-
Quantification: Wash the filter to remove any remaining unincorporated precursors. The amount of radioactivity retained on the filter, which corresponds to the amount of newly synthesized peptidoglycan, is quantified by liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of peptidoglycan synthesis for each Cephapirin concentration and determine the IC₅₀ value.
Conclusion
This compound's mechanism of action is a well-defined process centered on the inhibition of bacterial cell wall synthesis. By targeting and irreversibly inactivating penicillin-binding proteins, Cephapirin effectively halts the construction of the peptidoglycan layer, leading to bacterial cell death. The quantitative data on its minimum inhibitory concentrations underscore its efficacy, particularly against Gram-positive bacteria. The detailed experimental protocols provided in this guide offer a framework for the continued study and evaluation of this and other β-lactam antibiotics. A deeper understanding of these mechanisms is paramount for the development of new antibacterial agents and for combating the growing threat of antibiotic resistance.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and in vitro evaluation of cephapirin, a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of penicillin-binding protein 1a (PBP1a) reveals a mutational hotspot implicated in beta-lactam resistance in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. citedrive.com [citedrive.com]
- 15. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights into Peptidoglycan-Targeting Radiotracers for Imaging Bacterial Infections: Updates, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cephapirin Benzathine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin Benzathine is a long-acting, first-generation cephalosporin antibiotic.[1][2][3] It is the benzathine salt of cephapirin, a semisynthetic derivative of cephalosporanic acid.[4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action, tailored for professionals in pharmaceutical research and development.
Chemical Structure
This compound is comprised of two molecules of cephapirin covalently linked to one molecule of benzathine (N,N'-dibenzylethane-1,2-diamine).[1]
IUPAC Name: bis((6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid);N,N'-dibenzylethane-1,2-diamine[1]
Molecular Formula: C50H54N8O12S4[1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 1087.3 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 166-170°C (with decomposition) | [6][7] |
| Solubility | Practically insoluble in water, ether, and toluene; freely soluble in alcohol; soluble in 0.1 N hydrochloric acid. Soluble in DMSO at 81 mg/mL. | [4][8] |
| pKa | For the cephapirin moiety: 2.74 ± 0.01 (carboxylic acid), 5.13 ± 0.01 (pyridinium ring) | [9][10][11] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][12] This action is primarily targeted at penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis.[1][12]
The process begins with the binding of the β-lactam ring of cephapirin to the active site of PBPs. This covalent binding inactivates the transpeptidase function of the PBPs, which are responsible for cross-linking the peptidoglycan chains.[1][12][13][14] The inhibition of this cross-linking process weakens the bacterial cell wall, leading to a loss of structural integrity.[1][12] Consequently, the bacterium is unable to withstand the internal osmotic pressure, resulting in cell lysis and death.[13][14]
Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by Cephapirin
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and analysis of this compound.
Melting Point Determination
Objective: To determine the melting point range of this compound.
Methodology:
-
A small, powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[15]
-
The capillary tube is placed in a calibrated melting point apparatus.[16]
-
The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.[15]
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has melted is recorded as the completion of melting.[16]
-
The melting point is reported as a range from the onset to the completion of melting.
Solubility Determination
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, alcohol, DMSO) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.[4]
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in Cephapirin.
Methodology:
-
A known concentration of Cephapirin is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[17][18]
-
The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[18]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values are determined from the half-equivalence points on the titration curve, where the concentrations of the acidic and conjugate base forms of an ionizable group are equal.[17]
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify this compound and assess its purity.
Methodology:
-
Chromatographic System: A liquid chromatograph equipped with a UV detector set at 260 nm, a guard column, and an analytical column (e.g., C18 reversed-phase).[19]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium acetate in acetic acid) and an organic solvent (e.g., acetonitrile).[19]
-
Sample Preparation: A known weight of this compound is accurately dissolved in a suitable solvent to a known volume.[19]
-
Procedure: A specific volume of the sample solution is injected into the chromatograph. The peak area corresponding to cephapirin is measured.
-
Quantification: The concentration is calculated by comparing the peak area of the sample to that of a standard of known concentration.[19]
Experimental Workflow: Antibiotic Susceptibility Testing (AST)
Conclusion
This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. The tabulated data and outlined experimental protocols offer a valuable resource for researchers and professionals involved in the development and analysis of this important first-generation cephalosporin antibiotic. A thorough understanding of these fundamental characteristics is essential for its effective application and for the development of new and improved antibacterial therapies.
References
- 1. hereditybio.in [hereditybio.in]
- 2. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C50H54N8O12S4 | CID 167441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. davjalandhar.com [davjalandhar.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. This compound [drugfuture.com]
The Synthesis of Cephapirin Benzathine from 7-ACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway of Cephapirin Benzathine, a first-generation cephalosporin antibiotic, commencing from the key intermediate, 7-aminocephalosporanic acid (7-ACA). The process involves a multi-step chemical synthesis, culminating in the formation of the final benzathine salt. This document provides a comprehensive overview of the reaction sequence, detailed experimental protocols derived from established methodologies, and quantitative data to support process optimization and understanding.
Overview of the Synthesis Pathway
The synthesis of this compound from 7-ACA is a three-step process. The first step involves the acylation of the amino group of 7-ACA to introduce a reactive handle. This is followed by a nucleophilic substitution to attach the pyridinethiol side chain, forming Cephapirin acid. The final step is the salt formation with N,N'-dibenzylethylenediamine (benzathine) to yield the stable this compound salt. A one-pot method for this synthesis has also been described, which simplifies the procedure and is suitable for industrial production.[1][2]
Caption: Overall synthesis pathway of this compound from 7-ACA.
Experimental Protocols
The following protocols are based on a one-pot synthesis method, which has been shown to be efficient for the preparation of this compound.
Step 1 & 2: Synthesis of Cephapirin Acid from 7-ACA
This phase combines the acylation of 7-ACA and the subsequent reaction with 4-pyridinethiol in a single reaction vessel.
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
Bromoacetylating agent (e.g., bromoacetyl bromide or bromoacetyl chloride)
-
4-pyridinethiol (4-mercaptopyridine)
-
Organic base (e.g., triethylamine)
-
Solvent (e.g., a mixture of acetone, methanol, and water)
Procedure:
-
A solution of 7-ACA is prepared in the chosen solvent system.
-
The solution is cooled to a low temperature (e.g., 0-5 °C).
-
The organic base is added to the 7-ACA solution.
-
The bromoacetylating agent is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period to form 7-(2-bromoacetamido)cephalosporanic acid.
-
4-pyridinethiol is then added to the reaction mixture.
-
The reaction is allowed to proceed for several hours at a controlled temperature (e.g., 5-10 °C) to yield solid Cephapirin acid.[1][2]
Step 3: Formation of this compound
The Cephapirin acid formed in the previous step is converted to its benzathine salt.
Materials:
-
Cephapirin acid (from the previous step)
-
Inorganic base (e.g., sodium bicarbonate)
-
N,N'-dibenzylethylenediamine diacetate (DBED diacetate)
-
Water
-
Optional: Reducing agent (e.g., sodium thiosulfate), Decolorizing agent (e.g., activated carbon)
Procedure:
-
Water and an inorganic base are added to the reaction mixture containing Cephapirin acid to dissolve it as a salt.
-
Optionally, a reducing agent can be added to prevent degradation, and activated carbon can be used for decolorization.
-
The solution is filtered.
-
A solution of N,N'-dibenzylethylenediamine diacetate is added to the filtrate.
-
The reaction is maintained at a specific temperature (e.g., 37-40 °C) for several hours, during which this compound precipitates.[1][2]
-
The solid product is collected by filtration, washed with water, and dried under vacuum.[1][2]
Caption: Experimental workflow for the one-pot synthesis of this compound.
Quantitative Data
The following tables summarize quantitative data reported in the literature for the synthesis of this compound. These values can serve as a baseline for process development and optimization.
| Parameter | Value | Reference |
| Reactants | ||
| Acetobrom 7-ACA | 50 g | [1] |
| 4-mercaptopyridine | 14 g - 20 g | [1][2] |
| Triethylamine | 23 ml | [1][2] |
| Sodium bicarbonate | 20 g | [1][2] |
| DBED | 22 g - 35 g | [1] |
| Solvent System | ||
| Acetone | 1003 ml | [1] |
| Methanol | 783 ml | [1] |
| Water | 391 ml | [1] |
| Reaction Conditions | ||
| Acylation Temperature | 2-5 °C | [1][2] |
| Thiol Reaction Temperature | 5-10 °C | [1][2] |
| Thiol Reaction Time | 5 hours | [1][2] |
| Salt Formation Temperature | 37-40 °C | [1][2] |
| Salt Formation Time | 6 hours | [1][2] |
| Yield and Purity | ||
| Molar Yield | 65% - 97% | [1][2] |
| Cephapirin Acid Content (HPLC) | 65% - 80% | [1][2] |
| Benzathine Content (Volumetry) | 21% | [2] |
Table 1: Summary of Reactant Quantities, Reaction Conditions, and Yields.
Conclusion
The synthesis of this compound from 7-ACA is a well-established process. The one-pot methodology, in particular, offers an efficient and scalable route for its production. By carefully controlling reaction parameters such as temperature, time, and reactant stoichiometry, high yields and purity of the final product can be achieved. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and manufacturing of this important cephalosporin antibiotic. Further optimization studies could focus on solvent selection, base screening, and purification techniques to enhance the overall efficiency and environmental footprint of the process.
References
An In-depth Technical Guide to the Solubility of Cephapirin Benzathine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Cephapirin Benzathine in Dimethyl Sulfoxide (DMSO) and other organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.
Core Solubility Data
This compound, a first-generation cephalosporin antibiotic, exhibits varying solubility across different solvents, a critical factor for in vitro and in vivo studies. The following table summarizes the quantitative and qualitative solubility data compiled from various scientific sources.
| Solvent | Solubility | Molar Concentration (mM) | Remarks |
| Dimethyl Sulfoxide (DMSO) | 81 mg/mL[1][2][3] | 74.49 mM[2][3] | Sonication is recommended to aid dissolution.[1] It is advised to use fresh DMSO as moisture absorption can reduce solubility.[3] |
| Alcohol (Ethanol) | Freely Soluble | - | |
| 0.1 N Hydrochloric Acid (HCl) | Soluble | - | [4][5] |
| Water | Practically Insoluble[4][5] | - | |
| Ether | Practically Insoluble[4][5] | - | |
| Toluene | Practically Insoluble[4][5] | - |
Experimental Protocols for Solubility Assessment
While specific, detailed protocols for determining the solubility of this compound are not extensively published, a general and widely accepted methodology can be described. The following protocol is based on common practices for solubility assessment in pharmaceutical research.
General Solubility Determination Workflow
Caption: A generalized workflow for determining the solubility of a compound.
Detailed Steps:
-
Preparation of Materials : An excess amount of this compound powder is weighed and placed into a glass vial. The selected solvent is pre-equilibrated to the desired experimental temperature (e.g., room temperature or 38°C).[6]
-
Mixing and Equilibration : The pre-equilibrated solvent is added to the vial containing the this compound powder. The resulting suspension is then stirred vigorously for a set duration, typically 60 minutes, at a constant temperature to ensure equilibrium is reached.[6]
-
Separation of Undissolved Solid : After the equilibration period, the suspension is filtered to remove any undissolved solid particles. A microfilter, such as a 1.2 μm glass fiber filter, is commonly used for this purpose.[6]
-
Analysis of the Supernatant : The clear filtrate, which represents the saturated solution, is then appropriately diluted and analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved this compound. This concentration is the solubility of the compound in the tested solvent at the specified temperature.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephapirin, the active component of this compound, is a beta-lactam antibiotic. Its bactericidal action is achieved by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the survival of bacteria, providing structural integrity and protection against osmotic stress.
The key steps in the mechanism of action are as follows:
-
Target Binding : Cephapirin targets and binds to penicillin-binding proteins (PBPs).[7][8] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Transpeptidation : By binding to PBPs, Cephapirin blocks their transpeptidase activity.[7][8] This enzymatic activity is responsible for cross-linking the peptide chains of the peptidoglycan strands, a critical step in forming a stable cell wall.[7]
-
Cell Wall Weakening and Lysis : The inhibition of peptidoglycan cross-linking leads to the formation of a weakened and defective cell wall.[7] This compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.[7][8]
Caption: The inhibitory mechanism of Cephapirin on bacterial cell wall synthesis.
References
- 1. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugfuture.com [drugfuture.com]
- 6. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices | PLOS One [journals.plos.org]
- 7. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Stability of Cephapirin Benzathine under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin benzathine is a first-generation cephalosporin antibiotic used in veterinary medicine. As a long-acting formulation, its stability under various storage conditions is a critical factor in ensuring its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the stability of this compound, drawing from available scientific literature. It covers recommended storage conditions, analytical methodologies for stability assessment, and known degradation pathways.
Data Presentation: Stability of this compound and Related Compounds
Quantitative stability data for this compound is limited in publicly available literature. However, data for cephapirin and its sodium salt provide valuable insights into the molecule's intrinsic stability. The following tables summarize the available storage recommendations and stability data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | > 3 years[1][2] |
| Stock Solutions (in DMSO) | -80°C | > 1 year[1][2] |
| -20°C | 1 month[2] | |
| 4°C | > 1 week[1] | |
| Intramammary Infusion | At or below 25°C (77°F) | As per manufacturer's expiration date[3] |
Note: Avoid repeated freeze-thaw cycles for stock solutions.[1][2] It is recommended to aliquot the product.[1][2]
Table 2: Stability of Cephapirin Solutions under Laboratory Conditions
| Analyte | Storage Condition | Duration | Solvent System | Recovery (%) | Analytical Method | Reference |
| Cephapirin | Ambient (25 ± 5°C) | 48 hours | Water/Acetonitrile with 0.15% Formic Acid | Data not explicitly provided, but method deemed suitable for stability studies. | UPLC-MS/MS | [4] |
| Cephapirin | Refrigerated (2–8°C) | 48 hours | Water/Acetonitrile with 0.15% Formic Acid | Data not explicitly provided, but method deemed suitable for stability studies. | UPLC-MS/MS | [4] |
Experimental Protocols
A robust stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. The following protocol is based on a validated UPLC-MS/MS method for the quantification of cephapirin.[1][4]
Protocol: Stability-Indicating UPLC-MS/MS Method for Cephapirin
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Triple Quadrupole Mass Spectrometer (MS/MS).
2. Chromatographic Conditions:
-
Column: XBridge C18, 100 mm x 4.6 mm, 3.5 µm particle size.[1][4]
-
Injection Volume: 50 µL.
-
Gradient Program: A gradient elution program should be optimized to ensure adequate separation of cephapirin from its degradation products.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions for Cephapirin:
-
Quantification: m/z 424.0 > 292.0
-
Qualification: m/z 424.0 > 320.0
-
4. Sample Preparation:
-
Forced Degradation Samples: Subject this compound to various stress conditions (e.g., acid, base, oxidation, heat, and light). Neutralize the samples if necessary and dilute with an appropriate solvent (e.g., a mixture of water and acetonitrile) to a suitable concentration for analysis.
-
Stability Samples: Store this compound under the desired storage conditions. At each time point, withdraw a sample and prepare it for analysis by dissolving and diluting it in a suitable solvent.
5. Validation Parameters:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Mandatory Visualization
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Workflow for this compound Stability Study.
Potential Degradation Pathway of Cephapirin
Based on the known degradation of cephalosporins and studies on cephapirin, the primary degradation pathway involves the hydrolysis of the β-lactam ring. Other potential degradation routes include hydrolysis of the acetoxymethyl side chain and epimerization. The following diagram illustrates these potential pathways.
Caption: Potential Degradation Pathways for Cephapirin.
Discussion of Stability Factors
Hydrolytic Stability
Cephalosporins are susceptible to hydrolysis, particularly at alkaline and strongly acidic pH. The β-lactam ring is the most reactive site, and its cleavage leads to a loss of antibacterial activity. Studies on cephapirin have shown that it degrades immediately and completely in an alkaline environment. A slight instability was also observed at elevated temperatures.
Oxidative Stability
The thioether group in the dihydrothiazine ring of cephalosporins is susceptible to oxidation, which can lead to the formation of sulfoxide derivatives. These oxidized products may have reduced or no antimicrobial activity.
Thermal Stability
As a solid, this compound is relatively stable, with a recommended storage temperature of -20°C for long-term storage.[1][2] However, in solution and at elevated temperatures, degradation can be accelerated. The intramammary infusion product is recommended to be stored at or below 25°C and to avoid excessive heat.[3]
Photostability
Conclusion
The stability of this compound is a critical attribute that influences its quality, safety, and efficacy. While comprehensive quantitative stability data for the benzathine salt under various storage conditions are not extensively documented in public literature, the available information on cephapirin and its sodium salt, combined with the general knowledge of cephalosporin chemistry, provides a solid foundation for its handling and storage. The provided analytical methodology offers a robust approach for stability testing. Further research into the specific degradation kinetics and pathways of this compound would be beneficial for optimizing its formulation and storage, thereby ensuring its effectiveness as a veterinary therapeutic agent.
References
- 1. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
Cephapirin Benzathine: A First-Generation Cephalosporin for Veterinary Use
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cephapirin Benzathine is a semisynthetic, first-generation cephalosporin antibiotic with a broad spectrum of activity against bacterial pathogens.[1] As a salt of cephapirin with benzathine, it is formulated to provide prolonged antibacterial action, making it particularly suitable for specific veterinary applications. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and established clinical efficacy, with a focus on its use in dairy cattle.
Core Properties of this compound
| Property | Description |
| Drug Class | First-Generation Cephalosporin, Beta-Lactam Antibiotic |
| Chemical Formula | C₅₀H₅₄N₈O₁₂S₄ |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis through binding to Penicillin-Binding Proteins (PBPs). |
| Antibacterial Spectrum | Primarily active against Gram-positive organisms, with some activity against Gram-negative bacteria.[1] |
| Primary Veterinary Use | Treatment of mastitis in dairy cows during the dry period.[2][3] |
Mechanism of Action
The bactericidal activity of this compound, like other beta-lactam antibiotics, stems from its ability to disrupt the synthesis of the bacterial cell wall. The key steps in its mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs) : Cephapirin targets and binds to PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4]
-
Inhibition of Transpeptidation : By binding to PBPs, cephapirin inhibits their transpeptidase activity, which is crucial for cross-linking the peptidoglycan chains that form the structural backbone of the cell wall.[4]
-
Cell Wall Destabilization and Lysis : The inhibition of peptidoglycan cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic pressure, which ultimately leads to cell lysis and death.[1][4]
Recent research suggests that beyond simple inhibition, beta-lactams can induce a toxic malfunctioning of the cell wall synthesis machinery, creating a futile cycle of synthesis and degradation that depletes cellular resources and enhances the antibiotic's lethal effect.[5]
Mechanism of this compound Action.
Pharmacokinetics
The benzathine salt formulation of cephapirin allows for its slow release from the site of administration, resulting in a prolonged duration of action.[3][6] This property is particularly advantageous for dry cow therapy, where sustained antibiotic concentrations in the udder are required to treat existing infections and prevent new ones.
Pharmacokinetic Parameters in Goats (Intramammary Administration)
While specific pharmacokinetic data for this compound in dry cows is limited in the available literature, a study in dairy goats provides valuable insights:
| Parameter | Value |
| Dose | 300 mg per half udder |
| Cmax (Maximum Plasma Concentration) | 0.069 µg/mL |
| Tmax (Time to Cmax) | 7.75 hours |
| AUC₀→∞ (Area Under the Curve) | 1.02 h x µg/mL |
| T½ (Half-life) | 10.16 hours |
| MRTlast (Mean Residence Time) | 14.34 hours |
Data from a study in lactating dairy goats.[7]
It is important to note that the pharmacokinetics in dry cows may differ due to physiological changes in the mammary gland during the dry period.
Antibacterial Spectrum and Efficacy
This compound is primarily effective against Gram-positive bacteria, which are common causative agents of bovine mastitis.
In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for cephapirin against key mastitis pathogens.
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Epidemiological Cut-off Value (ECV) (µg/mL) |
| Staphylococcus aureus | 0.25 | 0.5 | ≤0.5 |
| Coagulase-negative staphylococci (CNS) | 0.25 | 0.5 | - |
| Streptococcus agalactiae | - | - | - |
| Escherichia coli | - | - | - |
MIC data for S. aureus and CNS from published studies.[8][9][10] Data for other pathogens is less consistently reported.
Clinical Efficacy
Extensive clinical trials have demonstrated the efficacy of this compound for the treatment of mastitis in dairy cows during the dry period.[2][3][11]
| Study Type | Pathogens | Key Findings |
| Randomized, non-inferiority clinical trial | Staphylococcus aureus, Coagulase-negative staphylococci, Aerococcus spp., other Streptococcus spp. | No significant difference in bacteriological cure rate, prevention of new infections, or risk of clinical mastitis compared to ceftiofur hydrochloride and penicillin-dihydrostreptomycin.[12][13] |
| Observational Study | Gram-positive mastitis pathogens | For episodes caused by Gram-positive organisms treated with intramammary cephapirin alone, the bacteriological cure rate at 28 days was significantly higher for susceptible than for resistant bacteria. |
Experimental Protocols
Determination of Minimum Inhibitory Concentrations (MICs)
Methodology: Broth microdilution or agar dilution methods are standardly used, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol Outline:
-
Isolate Preparation: Bacterial isolates from milk samples are cultured on appropriate agar plates.
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Cephapirin is serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of cephapirin that completely inhibits visible bacterial growth.
Pharmacokinetic Study in Dairy Goats
Protocol Outline:
-
Animal Model: Healthy lactating dairy does were used.
-
Treatment: 12 does were administered 300 mg of this compound per half udder via intramammary infusion.[7]
-
Sample Collection: Plasma samples were collected before treatment and at specified time points (1, 3, 6, 12, 24, 36, 48, 73, 96, 120, 144, and 168 hours) post-treatment.[7]
-
Sample Analysis: Plasma concentrations of cephapirin were quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[7]
-
Data Analysis: Pharmacokinetic parameters were determined using noncompartmental methods with commercial software.[7]
Clinical Trial for Dry Cow Mastitis Therapy
Protocol Outline:
-
Study Design: A randomized, non-inferiority clinical trial was conducted on commercial dairy herds.[12][13]
-
Enrollment Criteria: Cows with four functional quarters, in good general health, with no clinical mastitis at dry-off, and no recent antibiotic treatment were enrolled.[12]
-
Randomization: Enrolled cows were randomly assigned to one of three treatment groups: this compound, ceftiofur hydrochloride, or penicillin-dihydrostreptomycin.[12][13]
-
Sample Collection: Quarter milk samples were collected for bacteriological culture at dry-off, and at 0-6 and 7-13 days in milk post-calving.[13]
-
Data Collection: Data on clinical mastitis cases were recorded.
-
Endpoints: Primary outcomes included bacteriological cure rate, prevention of new intramammary infections, and risk of clinical mastitis.[13]
Synthesis and Analysis
Synthesis of this compound
A one-pot method for the synthesis of this compound has been described, starting from 7-amino-cephalosporanic acid (7-ACA).
Synthesis of this compound.
Analytical Methodology: UPLC-MS/MS
A sensitive and robust method for the quantification of cephapirin in biological matrices like milk and urine involves Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[14][15][16][17]
Analytical Workflow for Cephapirin.
Conclusion
This compound remains a valuable first-generation cephalosporin for veterinary medicine, particularly in the management of bovine mastitis. Its efficacy against key Gram-positive pathogens, coupled with a prolonged duration of action, supports its continued use in dry cow therapy programs. Further research into its pharmacokinetic profile in dry cows would provide a more complete understanding and could further optimize its clinical application. The detailed methodologies for its synthesis and analysis provide a solid foundation for further research and development in the field of veterinary antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. ToMORROW® (this compound) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 5. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 8. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 12. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 13. Randomized noninferiority clinical trial evaluating 3 commercial dry cow mastitis preparations: I. Quarter-level outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Item - Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - Public Library of Science - Figshare [plos.figshare.com]
An In-depth Technical Guide to the Binding Affinity of Cephapirin Benzathine to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cephapirin Benzathine, a first-generation cephalosporin, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the binding affinity of Cephapirin for PBPs, its mechanism of action, and detailed experimental protocols for assessing these interactions. Due to the limited availability of direct quantitative binding data for Cephapirin, this guide utilizes data for cephalothin, a structurally and functionally similar first-generation cephalosporin, as a reasonable proxy to illustrate the expected binding profile. The methodologies and conceptual frameworks presented herein are intended to provide researchers and drug development professionals with a robust foundation for studying Cephapirin and other β-lactam antibiotics.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action for Cephapirin, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. Cephapirin achieves this by forming a stable, covalent acyl-enzyme intermediate with the transpeptidase domain of PBPs. This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and, ultimately, cell lysis.
Quantitative Binding Affinity Data
Table 1: Binding Affinity (IC50, µg/mL) of Cephalothin for Streptococcus pneumoniae PBPs
| PBP Subtype | IC50 (µg/mL) |
| PBP1a | >100 |
| PBP1b | >100 |
| PBP2a | >100 |
| PBP2b | >100 |
| PBP2x | 50 |
| PBP3 | 25 |
Data is inferred from studies on cephalothin in Streptococcus pneumoniae and represents the concentration required to inhibit 50% of fluorescent penicillin binding.[1]
Table 2: Binding Affinity (IC50, µg/mL) of Cephalothin for Escherichia coli PBPs
| PBP Subtype | IC50 (µg/mL) |
| PBP1a/1b | 1.5 |
| PBP2 | 100 |
| PBP3 | 1.0 |
| PBP4 | 200 |
| PBP5/6 | 200 |
Data is inferred from studies on cephalothin in Escherichia coli and represents the concentration required to reduce [14C]benzylpenicillin binding by 50%.[2]
Experimental Protocols
The following section details a standard experimental workflow for determining the binding affinity of a test compound, such as Cephapirin, for various PBPs using a competitive binding assay with a fluorescent penicillin derivative (e.g., BOCILLIN™ FL).
Materials and Reagents
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound, dissolved in a suitable solvent)
-
BOCILLIN™ FL Penicillin, Sodium Salt (fluorescent probe)
-
Lysis buffer (e.g., PBS with lysozyme and DNase)
-
SDS-PAGE reagents (gels, running buffer, loading buffer)
-
Fluorescence gel imager
Experimental Workflow Diagram
Step-by-Step Protocol
-
Bacterial Culture: Inoculate the desired bacterial strain into an appropriate growth medium and incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.5-0.8).
-
Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation. Discard the supernatant and wash the cell pellet twice with cold PBS (pH 7.4) to remove any residual growth medium.
-
Competitive Inhibition: Resuspend the washed cell pellet in PBS. Aliquot the cell suspension into microcentrifuge tubes. To each tube, add the test compound (Cephapirin) at a range of concentrations (e.g., 0.01 to 1000 µg/mL). Include a control tube with no inhibitor. Incubate the tubes at 37°C for a specified time (e.g., 30 minutes) to allow the test compound to bind to the PBPs.
-
Fluorescent Labeling: Following the incubation with the test compound, add a fixed concentration of BOCILLIN™ FL (e.g., 25 µg/mL) to each tube, including the control. Incubate for an additional 15-30 minutes at 37°C. This allows the fluorescent probe to bind to any PBPs that were not inhibited by the test compound.
-
Cell Lysis and Membrane Protein Isolation: Pellet the cells by centrifugation and discard the supernatant. Resuspend the cell pellets in lysis buffer containing lysozyme and DNase to break open the cells. Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.
-
SDS-PAGE and Fluorescence Detection: Resuspend the membrane protein pellets in SDS-PAGE sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). After electrophoresis, visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the fluorophore on BOCILLIN™ FL.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band in the different inhibitor concentration lanes relative to the control lane (no inhibitor). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in fluorescent signal, can then be determined by fitting the data to a suitable dose-response curve.
Conclusion
This technical guide provides a detailed overview of the binding affinity of this compound to penicillin-binding proteins. While direct quantitative binding data for Cephapirin remains an area for further investigation, the information presented on its mechanism of action and the detailed experimental protocols offer a solid framework for researchers. The use of competitive binding assays with fluorescent probes represents a robust and accessible method for characterizing the PBP binding profiles of Cephapirin and other novel β-lactam antibiotics, which is a critical step in the development of new antibacterial agents.
References
Methodological & Application
Application Note: Quantification of Cephapirin Benzathine in Bovine Milk using UPLC-MS/MS
Abstract
This application note details a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Cephapirin Benzathine in bovine milk. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) for cleanup. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for routine monitoring of Cephapirin residues in milk, ensuring food safety and compliance with regulatory limits.
Introduction
Cephapirin is a first-generation cephalosporin antibiotic widely used in veterinary medicine for the treatment of mastitis in dairy cattle. Its benzathine salt form provides a long-acting formulation. Monitoring for residual levels of Cephapirin in milk is crucial to prevent potential allergic reactions in consumers and to mitigate the development of antibiotic resistance.[1] This application note presents a validated UPLC-MS/MS method that offers high sensitivity, selectivity, and accuracy for the determination of this compound in milk.
Experimental Protocols
Materials and Reagents
-
Cephapirin standard (Sigma-Aldrich)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, Milli-Q or equivalent)
-
50 mM Phosphate buffer solution (pH 8.5)
-
Oasis HLB SPE cartridges
Standard Solution Preparation
A stock solution of Cephapirin was prepared by dissolving the standard in ultrapure water to a concentration of 100 µg/mL.[2] Intermediate and working standard solutions were prepared by serial dilution of the stock solution with water.
Sample Preparation
-
Protein Precipitation: To 1 mL of milk sample, add 2 mL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a clean tube and dilute with 50mM phosphate buffer solution (pH 8.5).[3]
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of ultrapure water to remove interferences.
-
Elute the analyte with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.[3]
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: XBridge C18, 100 mm x 4.6 mm, 3.5 µm[4] Column Temperature: 40°C[4] Autosampler Temperature: 8°C[2][4] Mobile Phase A: 0.15% Formic acid in water[4] Mobile Phase B: Acetonitrile[4] Flow Rate: 0.6 mL/min[4] Injection Volume: 50 µL[4]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 5.0 | 5 | 95 |
| 5.5 | 80 | 20 |
| 8.0 | 80 | 20 |
Mass Spectrometer: Triple Quadrupole Mass Spectrometer Ionization Source: Electrospray Ionization (ESI), Positive Mode[4] MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Cephapirin | 424.0 | 292.0 | 320.0 |
MS Parameters:
| Parameter | Value |
| Declustering Potential (DP) | 40 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 25 V (for m/z 292.0), 22 V (for m/z 320.0) |
| Nebulizer Gas (GS1) | 45 psi |
| Turbo Gas (GS2) | 45 psi |
| MS Temperature | 400°C |
Data Presentation
Method Validation Summary
The UPLC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Table 1: Linearity, LOD, and LOQ
| Analyte | Linear Range (ppb) | R² | LOD (ppb) | LOQ (ppb) |
| Cephapirin | 0.4 - 1.5 | > 0.99 | 0.15 | 0.4 |
Data adapted from a study on Cephapirin and Ceftiofur analysis.[1][4][5]
Table 2: Accuracy and Precision
| Spiked Concentration (ppb) | Mean Recovery (%) | RSD (%) - Intra-day | RSD (%) - Inter-day |
| 0.4 (LOQ) | 85.2 | < 10 | < 15 |
| 0.5 | 92.7 | < 10 | < 15 |
| 1.0 | 98.5 | < 10 | < 15 |
| 1.5 | 105.3 | < 10 | < 15 |
Recovery values were observed to be between 80% and 120% for all levels, indicating good accuracy.[4] Intra- and inter-day variations were acceptable (<10% and <15% respectively).[2]
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in milk.
Conclusion
The developed UPLC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in bovine milk. The sample preparation is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for high selectivity and sensitivity. This method is suitable for high-throughput analysis in regulatory and research laboratories.
References
- 1. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cephapirin Benzathine in the Treatment of Bovine Mastitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin Benzathine is a first-generation cephalosporin antibiotic with proven efficacy in the treatment and prevention of bovine mastitis, a prevalent and economically significant disease in the dairy industry. These application notes provide a comprehensive overview of the use of this compound, with a focus on its application as a dry cow therapy. The information presented herein is intended to support research, drug development, and clinical trial design.
Cephapirin is a beta-lactam antibiotic that exhibits a broad spectrum of bactericidal activity against common mastitis pathogens.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[3][] The benzathine salt formulation of cephapirin provides a long-acting effect, making it particularly suitable for intramammary infusion during the dry period to eliminate existing infections and prevent new ones.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy, dosage, withdrawal periods, and in-vitro susceptibility of this compound.
Table 1: Dosage and Withdrawal Periods for this compound Dry Cow Therapy
| Parameter | Value | Reference |
| Dosage | 300 mg of cephapirin activity per quarter | [5][6] |
| Administration | Intramammary infusion in each quarter at dry-off | [1][6] |
| Frequency | Single infusion per quarter | [1][6] |
| Use Restriction | For use in dry cows only. Not to be used within 30 days of calving. | [5][7] |
| Milk Withholding Period | 72 hours after calving | [5][7] |
| Meat Withdrawal Period | 42 days after the last infusion | [5][7] |
Table 2: Efficacy of this compound in Treating Staphylococcus aureus Mastitis (Experimental Infection Model)
| Treatment Group | Number of Quarters | Bacteriological Status at Calving | Reference |
| This compound Treated | 21 | All bacteriologically negative | [8] |
| Untreated Control | 9 | 1 spontaneously cured, 2 became non-functional, 6 remained infected | [8] |
Table 3: In-Vitro Susceptibility of Common Mastitis Pathogens to Cephapirin
| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus agalactiae | 51 | Not explicitly stated, but inhibited at higher concentrations | Not explicitly stated, but inhibited at higher concentrations | [9][10] |
| Streptococcus dysgalactiae | 54 | Comparatively low MICs | Comparatively low MICs | [9][10] |
| Streptococcus uberis | 50 | Inhibited at higher concentration levels | Inhibited at higher concentration levels | [9][10] |
| Staphylococcus aureus | 85 | Not explicitly stated | Not explicitly stated | [9][10] |
| Non-aureus staphylococci | 88 | Not explicitly stated | Not explicitly stated | [9][10] |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
In-Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of Cephapirin against various mastitis pathogens.
Methodology:
-
Isolate Collection and Identification: Collect milk samples from cows with clinical or subclinical mastitis. Isolate and identify bacterial pathogens to the species level using standard microbiological techniques.
-
Broth Microdilution Method:
-
Prepare a series of twofold dilutions of Cephapirin in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test organism.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Cephapirin that completely inhibits visible growth of the bacteria.[9][10]
-
-
Disk Diffusion Method (Kirby-Bauer):
-
Prepare a standardized inoculum of the test organism and spread it evenly onto a Mueller-Hinton agar plate.
-
Apply a paper disk impregnated with a known concentration of Cephalothin (as a class representative for first-generation cephalosporins) to the agar surface.[1][2]
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around the disk and interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints.[11]
-
Clinical Efficacy Trial for Dry Cow Therapy
Objective: To evaluate the efficacy of this compound in the treatment of existing intramammary infections and the prevention of new infections during the dry period.
Methodology (based on FDA and EMA guidelines): [7][8][12]
-
Animal Selection:
-
Select healthy, pregnant dairy cows approaching the dry-off period.
-
Collect duplicate quarter milk samples for bacteriological culture and somatic cell count (SCC) analysis prior to enrollment to identify existing intramammary infections.
-
-
Experimental Design:
-
Employ a randomized, controlled, multi-center field study design.
-
Assign cows to either a treatment group (intramammary infusion of 300 mg this compound per quarter at dry-off) or a negative control group (no treatment or placebo).
-
-
Treatment Administration:
-
Post-Treatment Monitoring and Sampling:
-
Collect quarter milk samples for bacteriological analysis at calving and at regular intervals during the early lactation period (e.g., day 7 and day 14 post-calving).
-
Monitor cows for clinical signs of mastitis throughout the study period.
-
-
Efficacy Endpoints:
-
Bacteriological Cure Rate: The proportion of quarters with a pre-existing infection at dry-off that are bacteriologically negative at post-calving samplings.
-
Prevention of New Infections: The proportion of uninfected quarters at dry-off that remain bacteriologically negative throughout the dry period and into early lactation.
-
Somatic Cell Count: Compare the SCC in treated versus control groups post-calving.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as logistic regression or chi-square tests, to compare the outcomes between the treatment and control groups.
Experimental Mastitis Induction Model
Objective: To create a standardized infection model to evaluate the therapeutic efficacy of this compound.
Methodology:
-
Bacterial Strain Selection: Utilize a well-characterized strain of a common mastitis pathogen, such as Staphylococcus aureus or Streptococcus uberis, with known virulence.
-
Inoculum Preparation: Prepare a standardized inoculum of the selected bacterial strain in a suitable medium (e.g., sterile PBS) to a predetermined concentration (e.g., 10^4 to 10^6 colony-forming units per quarter).[5]
-
Induction of Mastitis:
-
Following a complete milking, infuse the prepared inoculum into the designated udder quarters of healthy lactating cows.
-
Alternatively, a teat dipping model in a bacterial culture suspension can be used to mimic natural infection.[1]
-
-
Confirmation of Infection: Monitor the cows for clinical signs of mastitis (e.g., udder swelling, abnormal milk) and collect milk samples for bacteriological culture and SCC to confirm the establishment of an intramammary infection.
-
Treatment and Evaluation: Once infection is confirmed, administer the test article (this compound) and evaluate its efficacy based on bacteriological cure and resolution of clinical signs as described in the clinical efficacy trial protocol.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Cephapirin.
Experimental Workflow
Caption: this compound Dry Cow Therapy Protocol.
References
- 1. Experimental Staphylococcus aureus Mastitis Infection Model by Teat Dipping in Bacterial Culture Suspension in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized non-inferiority trial comparing two commercial intramammary antibiotics for the treatment of non-severe clinical mastitis in dairy cows | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 5. Development of an improved Streptococcus uberis experimental mastitis challenge model using different doses and strains in lactating dairy cows | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 6. Randomized noninferiority trial comparing 2 commercial intramammary antibiotics for the treatment of nonsevere clinical mastitis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. veterinaryevidence.org [veterinaryevidence.org]
- 11. regulations.gov [regulations.gov]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Intramammary Infusion of Cephapirin Benzathine in Cattle
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin benzathine is a first-generation cephalosporin antibiotic formulated for intramammary infusion in dairy cows during the dry period.[1][2] It is a long-acting, broad-spectrum antibiotic effective against gram-positive bacteria, which are common causes of mastitis.[1][3] The product, commercially known as ToMORROW®, contains 300 mg of cephapirin activity in a stable peanut oil gel, designed for a prolonged release within the non-lactating mammary gland.[1][4][5] This prolonged activity is due to the low solubility of the this compound salt combined with the slow-release gel base.[1][4] Its primary indication is the treatment of existing intramammary infections and prevention of new infections during the dry period caused by susceptible strains of Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains.[1][2][3][4]
Mechanism of Action
Cephapirin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. By acylating these enzymes, cephapirin blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
Caption: Mechanism of Cephapirin action on bacterial cell wall synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of this compound for intramammary infusion in dry cows.
Table 1: Product Specifications and Dosage
| Parameter | Value | Source(s) |
|---|---|---|
| Active Ingredient | This compound | [1] |
| Dosage per Quarter | 300 mg of cephapirin activity | [1][4][6] |
| Formulation | 10 mL disposable syringe in a stable peanut oil gel | [1][4][5] |
| Administration | Intramammary infusion into each quarter | [2][4] |
| Timing | At the time of drying off | [2][4] |
| Use Restriction | For use in dry cows only |[3][4][5] |
Table 2: Efficacy Data from Cited Studies
| Pathogen | Study Type | Cure Rate (%) | Notes | Source(s) |
|---|---|---|---|---|
| Staphylococcus aureus | Experimental Infection | 100% | All 21 treated quarters were bacteriologically negative at calving. | [7] |
| Staphylococcus aureus | Comparative Field Trial | 78.1% | Cure rate determined at 28 days post-calving. | [8] |
| Various (preexisting IMI) | Randomized Clinical Trial | 94.0% | Noninferiority trial comparing three commercial dry cow products. |[9] |
Table 3: Regulatory and Residue Information
| Parameter | Time | Source(s) |
|---|---|---|
| Pre-Calving Restriction | Do not use within 30 days of calving | [3][4][5] |
| Milk Withholding Period | 72 hours after calving | [3][4][5] |
| Meat Withdrawal Period | 42 days after the last infusion |[3][4][5] |
Protocols
Protocol 1: Standard Intramammary Infusion Technique
This protocol outlines the aseptic technique for administering this compound at dry-off.
Objective: To administer the intramammary infusion while minimizing the introduction of new pathogens.
Materials:
-
This compound (300 mg) 10 mL intramammary syringes
-
Germicidal teat dip
-
Individual paper or cloth towels
-
70% alcohol swabs (one per teat)
-
Clean gloves
Procedure:
-
Complete Milk Out: Ensure all four quarters are completely milked out immediately before treatment.[1][4]
-
Teat Cleaning and Disinfection:
-
Thoroughly wash the udder and teats with a suitable dairy antiseptic solution and dry them with individual towels.[4]
-
Dip all teats in an effective germicidal teat dip and allow for a minimum of 30 seconds of contact time.
-
Dry each teat thoroughly with a clean, individual towel.
-
-
Teat End Scrubbing:
-
Syringe Preparation and Infusion:
-
The product is available with an "Opti-Sert®" protective cap, which allows for either partial or full insertion.[4] Studies suggest partial insertion (3-4 mm) can reduce new intramammary infections by up to 50% compared to full insertion.[3]
-
For Partial Insertion: Twist off the upper portion of the cap to expose the 3-4 mm tip.[1][4]
-
To prevent contamination, infuse the teats in the opposite order of cleaning (near teats first, then far teats).[10]
-
Gently and carefully insert the syringe tip into the teat canal.
-
Expel the entire 10 mL contents of the syringe into the quarter.[1][4]
-
-
Post-Infusion:
Caption: Standard workflow for aseptic intramammary infusion at dry-off.
Protocol 2: Efficacy Evaluation for Experimentally Induced Mastitis
This protocol is a summary of the methodology used to evaluate the efficacy of this compound against experimentally induced S. aureus mastitis in heifers.[7]
Objective: To determine the bacteriological cure rate of a 300 mg this compound intramammary infusion in heifers with experimentally induced S. aureus mastitis.
Experimental Design:
-
Animal Selection: Twenty-five pregnant Jersey heifers, 12 to 14 weeks prepartum, were selected for the study.
-
Experimental Infection:
-
Two quarters of each heifer were experimentally infected with S. aureus.
-
Infection was confirmed through bacteriological culture of mammary secretions.
-
-
Treatment Allocation:
-
After 1 to 3 weeks post-infection, 13 heifers were assigned to the treatment group.
-
A total of 21 S. aureus-infected quarters in the treatment group were infused with a single 10 mL syringe containing 300 mg of this compound.
-
A control group consisted of 9 infected quarters which were left untreated.
-
-
Sample Collection and Analysis:
-
Mammary secretions were collected for bacteriological analysis at calving and through 2 months post-calving.
-
Bacteriological cure was defined as the absence of S. aureus in post-treatment samples.
-
-
Data Analysis:
-
The number of bacteriologically negative quarters in the treatment and control groups was compared to determine the cure rate.
-
Results from the Study:
-
Treated Group: All 21 treated quarters were bacteriologically negative for S. aureus at calving and for the following 2 months (100% cure rate).[7]
-
Control Group: Of the 9 untreated quarters, only 1 spontaneously cured, and 2 became non-functional. The remaining infected quarters required treatment at calving.[7]
Caption: Logical workflow for a dry cow therapy efficacy trial.
References
- 1. drugs.com [drugs.com]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. ToMORROW® (this compound) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. DailyMed - TOMORROW- this compound suspension [dailymed.nlm.nih.gov]
- 6. eCFR :: 21 CFR Part 526 -- Intramammary Dosage Form New Animal Drugs [ecfr.gov]
- 7. Efficacy of a cephapirin dry cow product for treatment of experimentally induced Staphylococcus aureus mastitis in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Randomized noninferiority clinical trial evaluating 3 commercial dry cow mastitis preparations: I. Quarter-level outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes: Cephapirin Benzathine for Subclinical Endometritis in Buffaloes
Introduction
Subclinical endometritis (SCE) in buffaloes is a significant cause of economic loss in the dairy industry, leading to impaired reproductive performance, including extended postpartum intervals to first estrus, increased days open, and reduced conception rates.[1] Unlike clinical endometritis, SCE presents no overt signs of uterine disease, making diagnosis challenging without specific diagnostic techniques. The primary diagnostic method is endometrial cytology, which identifies inflammation through an elevated percentage of polymorphonuclear cells (PMNs).[1][2] Intrauterine administration of Cephapirin Benzathine, a first-generation cephalosporin antibiotic, has emerged as an effective therapeutic intervention to improve uterine health and subsequent fertility in affected animals.[3][4][5]
Cephapirin acts via a broad-spectrum bactericidal mechanism effective against both Gram-positive and Gram-negative bacteria.[6] Its use in a single-dose intrauterine infusion provides a targeted treatment with minimal systemic absorption and a zero-hour milk withdrawal period, making it a practical choice for dairy operations.[5][6] These notes provide a comprehensive overview of the application of this compound for treating SCE in buffaloes, including quantitative efficacy data and detailed experimental protocols for researchers and veterinary professionals.
Quantitative Data Summary
The efficacy of a single intrauterine dose of this compound has been evaluated in several studies, demonstrating significant improvements in clinical recovery and reproductive parameters in buffaloes diagnosed with subclinical endometritis.
Table 1: Efficacy of this compound in Postpartum Buffaloes with SCE
| Parameter | Cephapirin Treated Group (SCEP-CB) | Untreated Control Group (SCEP-C) | Significance | Reference |
| Number of Animals | 15 | 14 | - | [3][5] |
| Recovery Rate (%) | 66.7% | 28.6% | p < 0.05 | [3][5] |
| Bacterial Clearance Rate (%) | 38.5% | 8.3% | p > 0.05 | [3][5] |
| Reduction in Days Open | Reduced by 14 days | - | p < 0.05 | [3][5] |
| Hazard Ratio for Pregnancy | As likely as healthy animals | 0.28 | - | [3][5] |
Table 2: Efficacy of this compound in Repeat Breeder Buffaloes with SCE
| Parameter | Cephapirin Treated Group (Group II) | Untreated Control Group (Group I) | Significance | Reference |
| Number of Animals | 6 | 6 | - | [4] |
| Recovery Rate (%) | 83.33% | 0% | p ≤ 0.05 | [4] |
| Conception Rate (%) | 80.00% | 0% | p ≤ 0.05 | [4] |
Experimental Protocols & Methodologies
Protocol 1: Diagnosis of Subclinical Endometritis (SCE)
This protocol outlines the cytobrush technique for collecting endometrial samples for the diagnosis of SCE in buffaloes.
Materials:
-
Sterile cytobrush with a protective sheath
-
Clean, dry glass microscope slides
-
Coplin jars with Diff-Quik or equivalent stain
-
Light microscope
-
70% Ethanol
-
Sterile gloves
Procedure:
-
Animal Restraint: Properly restrain the buffalo in a chute or by other safe means.
-
Preparation: Clean the vulvar region thoroughly with a non-irritating soap and water, then dry completely.
-
Sample Collection:
-
Don a sterile glove and lubricate the hand and arm.
-
Introduce the sheathed cytobrush into the vagina.
-
Guide the instrument through the cervix into the uterine body.
-
Once in the uterus, expel the brush from its protective sheath.
-
Rotate the brush against the endometrial wall for approximately 30 seconds to collect the sample.
-
Retract the brush back into the sheath before withdrawing it from the reproductive tract to prevent contamination.
-
-
Slide Preparation:
-
Immediately after collection, gently roll the cytobrush onto a clean glass slide. Do not smear.
-
Air-dry the slide rapidly.
-
-
Staining and Analysis:
-
Stain the slide using a Diff-Quik staining protocol.
-
Examine the slide under a light microscope at 400x magnification.
-
Count a minimum of 200 endometrial and immune cells.
-
Diagnosis: A diagnosis of SCE is confirmed if the percentage of polymorphonuclear cells (PMNs) exceeds the established threshold. For postpartum buffaloes, this is often >10% PMNs at 35 days postpartum (DPP) or ≥6% at 5 weeks postpartum.[1][3] For repeat breeders, a threshold of ≥10% is commonly used.[2]
-
Protocol 2: Intrauterine Administration of this compound
This protocol details the procedure for administering a single dose of this compound into the uterus.
Materials:
-
Single-dose syringe containing 500 mg this compound (e.g., Metricef®).[4][6][7]
-
Sterile, disposable insemination catheter.
-
Sterile gloves.
-
70% Ethanol and cleaning supplies.
Procedure:
-
Animal Preparation: Restrain the animal and prepare the vulvar region as described in Protocol 1.
-
Syringe Preparation: Shake the this compound syringe well before use and securely attach it to the sterile catheter.[6]
-
Catheter Insertion:
-
Administration: Once the catheter is correctly positioned in the uterine lumen, slowly depress the syringe plunger to infuse the entire 500 mg dose.[6][7]
-
Withdrawal: Carefully remove the catheter and syringe.
-
Timing of Treatment: For postpartum SCE, treatment is typically administered around 40 days postpartum.[3][5] In repeat breeder cases, it can be administered after insemination.[6][7]
Protocol 3: Post-Treatment Efficacy Assessment
This protocol describes the methods for evaluating the success of the this compound treatment.
Materials:
-
Equipment for cytobrush sampling (as in Protocol 1).
-
Estrus detection aids (e.g., teaser bull, visual observation).
-
Artificial insemination equipment.
-
Ultrasonography equipment for pregnancy diagnosis.
Procedure:
-
Assessment of Clinical Recovery:
-
Monitoring Reproductive Performance:
-
Observe all animals daily for signs of estrus.
-
Record the date of the first service post-treatment.
-
Perform artificial insemination at the subsequent estrus after treatment.
-
-
Pregnancy Diagnosis:
-
Perform pregnancy diagnosis, typically via ultrasonography or rectal palpation, approximately 60 days after insemination to confirm conception.[4]
-
-
Data Collection: Key performance indicators to measure include:
-
Recovery Rate: Percentage of treated animals with PMN counts returning to normal.
-
Days Open: Interval from calving to conception.
-
First Service Conception Rate: Percentage of animals that conceive at the first insemination post-treatment.
-
Overall Conception Rate: Percentage of animals pregnant after a defined breeding period.[4]
-
Visualized Workflows and Pathways
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Diagnostic decision tree for Subclinical Endometritis (SCE).
Caption: Logical pathway from treatment to improved reproductive outcomes.
References
- 1. Subclinical endometritis and postpartum ovarian resumption in respect to TNF-α, IL-8 and CRP in Egyptian buffaloes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Clinical efficacy of intrauterine this compound administration on clearance of uterine bacteria and subclinical endometritis in postpartum buffaloes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephapirin Intervention for Improved Fertility in Repeat Breeder Buffaloes with Subclinical Endometritis | Indian Journal of Veterinary Sciences and Biotechnology [journals.acspublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. msd-animal-health.co.in [msd-animal-health.co.in]
- 7. researchgate.net [researchgate.net]
Preparation of Cephapirin Benzathine Stock Solutions for In Vitro Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephapirin Benzathine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against bacterial pathogens, particularly Gram-positive organisms.[][2] It functions by inhibiting the synthesis of the bacterial cell wall, a mechanism common to beta-lactam antibiotics.[3] Accurate and reproducible in vitro assays are crucial for evaluating its efficacy and potential cytotoxicity. This document provides detailed protocols for the preparation of this compound stock solutions and their application in common in vitro assays.
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Value | Reference |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | 81 mg/mL (74.49 mM) | [2] |
| Water | Practically insoluble | |
| Alcohol | Freely soluble | |
| Storage Conditions | ||
| Solid Powder | -20°C for up to 3 years | [4] |
| Stock Solution in DMSO | -80°C for up to 1 year; -20°C for up to 1 month | [5] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Cephapirin against Selected Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | 0.09 - 12.5 | 0.25 | 0.5 | [6][7] |
| Streptococcus spp. | < 1 | 0.12 | 4.0 | [6][7] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 1087.27 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Weighing: Accurately weigh 10.87 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5]
Protocol for Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
Protocol:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of this compound:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in CAMHB.
-
Perform a two-fold serial dilution of the working solution in the 96-well plate. For example, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the highest concentration of this compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[8]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]
Protocol for Cytotoxicity Assay using MTT
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[9] Replace the old medium with the medium containing the different concentrations of this compound.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration used for the drug dilutions.
-
Untreated Control: Cells in complete medium only.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Experimental workflow for the preparation and use of this compound stock solutions.
Caption: Mechanism of action of Cephapirin via inhibition of bacterial cell wall synthesis.
References
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. Cephapirin: in vitro antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. lifetein.com [lifetein.com]
Application Note: Validated Analytical Methods for the Quantification of Cephapirin Benzathine in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Cephapirin Benzathine is a long-acting, first-generation cephalosporin antibiotic primarily used in veterinary medicine to treat mastitis in dry cows.[1] As a beta-lactam antibiotic, it exhibits a broad spectrum of activity against gram-positive and some gram-negative bacteria.[2] The monitoring of its residues in biological matrices such as milk, plasma, urine, feces, and tissue is crucial for ensuring food safety, conducting pharmacokinetic studies, and assessing environmental impact.[3][4]
This document provides a comprehensive overview of validated analytical methods for the quantification of this compound, detailing experimental protocols and summarizing key validation parameters. The methodologies discussed primarily focus on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection.
Mechanism of Action
The bactericidal activity of Cephapirin, like other beta-lactam antibiotics, stems from the inhibition of bacterial cell wall synthesis.[2][5] The drug targets and binds to penicillin-binding proteins (PBPs), which are transpeptidase enzymes essential for the cross-linking of peptidoglycan chains.[6][7] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death, particularly in actively multiplying bacteria.[6][8]
Caption: Mechanism of action for Cephapirin antibiotic.
General Analytical Workflow
The validation of an analytical method for this compound follows a structured workflow. This process ensures the reliability, reproducibility, and accuracy of the results. It begins with sample collection and preparation, followed by instrumental analysis and data processing, and concludes with the assessment of various validation parameters according to guidelines from bodies like the International Council for Harmonisation (ICH).[9][10]
Caption: General workflow for analytical method validation.
Method Validation Parameters & Protocols
Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose.[9] Key parameters are summarized below.
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol: Analyze blank matrix samples (from untreated animals) to check for interferences at the retention time of Cephapirin. Compare the chromatograms of blank samples, spiked samples, and standards. In MS/MS methods, specificity is confirmed by monitoring multiple specific precursor-product ion transitions.[3]
Linearity
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a defined range.
-
Protocol: Prepare a series of at least five calibration standards by spiking blank matrix extract with known concentrations of Cephapirin. Plot the instrument response versus the concentration and determine the linearity using a linear regression analysis. The coefficient of determination (R²) should ideally be >0.99.[9][11]
Accuracy
Accuracy refers to the closeness of the mean test results to the true value. It is often determined through recovery studies.
-
Protocol: Spike blank biological matrix with known concentrations of Cephapirin at different levels (e.g., low, medium, and high).[12] Prepare at least three replicates for each level. The samples are then processed through the entire analytical procedure, and the percentage of the analyte recovered is calculated.[12] Acceptance criteria for recovery are typically within 80-120%.[12]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day under the same operating conditions.
-
Reproducibility (Inter-day precision): Analysis of replicate samples on different days.
-
Protocol: Analyze a minimum of three replicates of spiked samples at three different concentrations on the same day (repeatability) and on different days (reproducibility). Calculate the %RSD for the measured concentrations at each level. An acceptable %RSD is typically <15%.[3]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), where LOD is typically 3:1 and LOQ is 10:1. Alternatively, they can be calculated from the standard deviation of the response (SD) and the slope (S) of the calibration curve using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S).[3]
Stability
Stability studies are conducted to evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
-
Protocol: Spiked matrix samples are stored under various conditions (e.g., room temperature, 4-6°C, -80°C) for different durations (short-term and long-term).[13][14] The concentration of Cephapirin is measured at specified time points and compared to the initial concentration. The analyte is considered stable if the recovery is within 85-115%.[13] While specific data for Cephapirin is limited, studies on other beta-lactams show stability for up to 1 year at -80°C in plasma.[13][14]
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for Cephapirin analysis in different biological matrices.
Table 1: UPLC-MS/MS Method Parameters and Validation Data in Bovine Feces and Urine [3][4]
| Parameter | Feces | Urine |
|---|---|---|
| LOD | 1.33 µg/kg | 0.32 µg/L |
| LOQ | 4.02 µg/kg | 0.96 µg/L |
| Recovery (Pre-extraction) | >60% (64-73%) | >80% (81-84%) |
| Recovery (Post-extraction) | 95-100% | 90-103% |
| Repeatability (%RSD) | 7.99% | 3.07% |
| Reproducibility (%RSD) | 8.18% | 9.59% |
| Linearity (R²) | >0.99 | >0.99 |
Table 2: UHPLC-MS/MS Method for Trace Analysis [9][11][12]
| Parameter | Value |
|---|---|
| LOD | 0.15 ppb (µg/L) |
| LOQ | 0.4 ppb (µg/L) |
| Linearity Range | 0.4 to 1.5 ppb |
| Linearity (R²) | >0.99 |
| Accuracy (% Recovery) | 80% to 120% |
| Precision (%RSD) | < 2.0% |
Table 3: LC-UV Method Validation in Milk [15][16]
| Parameter | Value |
|---|---|
| Quantitation Level | 20 ng/mL (ppb) |
| Recovery | 61-87% |
| Intralaboratory COV (%) | 6-10% |
| Detector Wavelength | 254 nm or 290 nm |
Detailed Experimental Protocols
Protocol 1: Extraction of Cephapirin from Bovine Milk for LC-UV Analysis
This protocol is adapted from methods utilizing solid-phase extraction for cleanup.[15][16]
-
Deproteination: To a sample of raw milk, add an equal volume of acetonitrile, vortex to mix, and centrifuge to precipitate proteins.
-
Solvent Removal: Collect the supernatant and remove the acetonitrile under reduced pressure or a stream of nitrogen gas, warming gently if necessary (40-50°C).[16]
-
SPE Column Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by passing methanol followed by purified water.
-
Sample Loading: Mix the remaining aqueous extract with water and load it onto the conditioned C18 SPE cartridge.[16]
-
Washing: Wash the cartridge with water and then with methylene chloride to remove interfering substances.[15]
-
Elution: Elute the Cephapirin residues from the cartridge using a mixture of methanol-acetonitrile (e.g., 25:75 v/v).[15]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC injection.
Protocol 2: Extraction of Cephapirin from Bovine Feces/Urine for UPLC-MS/MS Analysis
This protocol is based on a validated method for Cephapirin excretion monitoring.[3][4][17]
-
Sample Preparation: Weigh 1 g of feces or pipette 1 mL of urine into a 50 mL polypropylene centrifuge tube.
-
Extraction Solvent Addition: Sequentially add 0.5 mL of phosphate buffer (500 mM; pH 8.5), 2 mL of water (for feces) or 1 mL (for urine), and 2.5 mL of methanol.[17] This achieves a final concentration of 50 mM phosphate buffer and 50% methanol.[17]
-
Extraction: Vortex the tubes for 10 seconds and sonicate at 35°C for 15 minutes.[17]
-
Centrifugation: Centrifuge the samples to pellet solid material.
-
SPE Cleanup:
-
Final Preparation: Dry the collected eluate under a gentle stream of nitrogen at 35°C.[17] Reconstitute the residue in a methanol:water mixture (e.g., 30:70 v/v) with 0.1% formic acid. Filter the solution through a 0.2 µm syringe filter into an HPLC vial for analysis.[17]
Protocol 3: General Extraction from Animal Tissue for LC-MS/MS Analysis
This protocol provides a general approach for extracting beta-lactam antibiotics from tissue matrices.[18][19]
-
Homogenization: Weigh a representative portion of the tissue sample (e.g., 2-5 g) and homogenize it with an extraction solvent, such as an acetonitrile:water mixture (e.g., 80:20 v/v).[19]
-
Extraction: Shake or vortex the mixture vigorously for a set period to ensure efficient extraction.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., >3500 x g) for 15 minutes to separate the supernatant from the solid tissue pellet.[18]
-
Cleanup (d-SPE): Transfer the supernatant to a new tube containing C18 dispersive solid-phase extraction (d-SPE) sorbent.[19] Vortex to mix and then centrifuge again.
-
Final Preparation: Collect the cleaned supernatant. Depending on the required concentration, this extract may be diluted with mobile phase or evaporated and reconstituted in a smaller volume before injection into the LC-MS/MS system.
References
- 1. eCFR :: 21 CFR 526.363 -- this compound. [ecfr.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]
- 8. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatographic determination of cephapirin residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 18. spectralabsci.com [spectralabsci.com]
- 19. research.wur.nl [research.wur.nl]
Troubleshooting & Optimization
Technical Support Center: Analysis of Cephapirin Benzathine Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Cephapirin Benzathine degradation products by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound observed by LC-MS?
A1: Common degradation products of this compound that can be identified by LC-MS include deacetylcephapirin, cephapirin lactone, and hydrolyzed cephapirin.[1] Under certain conditions, other related substances may also be observed. The formation of these products is often a result of hydrolysis of the ester group, cleavage of the β-lactam ring, or other chemical transformations.
Q2: What are the expected m/z values for Cephapirin and its major degradation products in LC-MS analysis?
A2: The expected mass-to-charge ratios (m/z) can vary slightly based on the ionization source and adduct formation. However, typical values observed in positive electrospray ionization (ESI+) are provided in the table below.
| Compound | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Cephapirin | 424.0 | 320.0, 292.0[2][3] |
| Deacetylcephapirin | 382.0 | Not specified in search results |
| Cephapirin Lactone | 364.0 | Not specified in search results |
| Hydrolyzed Cephapirin | 442.0 | Not specified in search results |
Q3: What is a suitable starting point for an LC-MS/MS method for this compound and its degradation products?
A3: A good starting point for a reversed-phase LC-MS/MS method would be:
-
Column: A C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).[2][4]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.5 - 1.0 mL/min.[2]
-
Ionization: Electrospray ionization (ESI) in positive mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using the precursor and product ions listed in the table above.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
Objective: To generate degradation products of this compound under various stress conditions for identification by LC-MS.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 4-8 hours.[5]
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for LC-MS analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature and monitor the degradation.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for up to 24 hours.
-
Withdraw aliquots at various time intervals and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C) for a specified period.
-
Also, heat a solution of this compound at a controlled temperature.
-
At selected times, dissolve the solid sample or dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After the exposure period, dilute both the exposed and control samples for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating LC-MS method to identify and quantify the degradation products formed.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Actions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Column contamination or void formation.- Inappropriate injection solvent.[1] | - Ensure the mobile phase pH is appropriate for the analytes.- Use a guard column and filter samples to protect the analytical column.- Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[3] |
| Inconsistent Retention Times | - Changes in mobile phase composition or pH.- Fluctuations in column temperature.- Leaks in the LC system. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Check for leaks at all fittings and connections. |
| Low Signal Intensity or No Peaks | - Ion suppression from matrix components.- Improper MS source settings.- Sample degradation before analysis. | - Implement sample clean-up procedures like Solid Phase Extraction (SPE).- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Prepare samples fresh and analyze them promptly. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the mobile phase or system. | - Implement a robust needle wash procedure in the autosampler.- Use high-purity solvents and flush the system regularly.[6] |
| Difficulty in Dissolving this compound | - this compound has limited solubility in water. | - Use a mixture of organic solvent (e.g., acetonitrile or methanol) and water for sample preparation. Sonication may aid dissolution. |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathway of Cephapirin.
References
- 1. agilent.com [agilent.com]
- 2. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. halocolumns.com [halocolumns.com]
- 4. researchgate.net [researchgate.net]
- 5. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Troubleshooting poor peak shape in Cephapirin Benzathine HPLC analysis
Welcome to our dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Cephapirin Benzathine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic analysis, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you identify and rectify poor peak shapes in your chromatograms.
Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC. For this compound, this can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Cephapirin, being a cephalosporin, contains functional groups that can interact with free silanol groups on the surface of silica-based C18 columns. This is a primary cause of peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanol groups are chemically bonded with a small silylating agent.
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
-
-
Low Buffer Concentration: An inadequate buffer concentration in the mobile phase may not effectively control the on-column pH, leading to inconsistent interactions and peak tailing.
-
Solution: Ensure your buffer concentration is sufficient, typically in the range of 10-50 mM.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column to protect your analytical column. If contamination is suspected, flush the column with a strong solvent. If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
Peak Fronting
Q2: I am observing peak fronting for this compound. What does this indicate and what are the corrective actions?
A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often related to sample overload or issues with the sample solvent.
Potential Causes & Solutions:
-
Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to fronting.
-
Solution: Dilute your sample and reinject.
-
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, the analyte can travel through the initial part of the column too quickly, causing fronting.
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or of similar strength to the mobile phase.
-
-
Column Collapse: A sudden physical change in the column packing, often due to extreme pH or temperature, can result in peak fronting.
-
Solution: Ensure your mobile phase pH and operating temperature are within the column manufacturer's recommended ranges. If a column collapse is suspected, the column will likely need to be replaced.
-
Broad Peaks
Q3: My this compound peak is broader than expected, leading to poor resolution. How can I improve the peak width?
A3: Broad peaks can be caused by a variety of factors, from extra-column effects to on-column diffusion.
Potential Causes & Solutions:
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening.
-
Solution: Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length as short as possible. Ensure all fittings are properly made to minimize dead volume.
-
-
Low Mobile Phase Flow Rate: A flow rate that is too low can increase diffusion and result in broader peaks.
-
Solution: Optimize the flow rate for your column dimensions. Consult the column manufacturer's guidelines for the optimal flow rate range.
-
-
High Temperature: While higher temperatures can sometimes improve peak shape, excessively high temperatures can in some cases contribute to broadening, and more importantly, can lead to the degradation of thermally sensitive compounds like Cephapirin[1][2].
-
Solution: Optimize the column temperature. A good starting point for many cephalosporin analyses is around 30-40°C.
-
-
Mismatched Mobile Phase and Sample Solvent: As with peak fronting, a sample solvent that is much stronger than the mobile phase can cause the initial band of analyte to be too wide.
-
Solution: Prepare your sample in the mobile phase or a weaker solvent.
-
Split Peaks
Q4: My this compound peak is splitting into two or more peaks. What could be causing this?
A4: Peak splitting can be a complex issue, often pointing to a problem at the head of the column, co-elution, or chemical effects.
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution: Filter your samples and mobile phases before use. If the frit is blocked, you can try back-flushing the column (if the manufacturer allows). Installing an in-line filter between the injector and the column is a good preventative measure.
-
-
Co-elution with a Degradation Product: Cephapirin can degrade under certain conditions, such as in alkaline or acidic environments, or at elevated temperatures[1][2]. If a degradation product has a similar retention time to the parent compound, it may appear as a shoulder or a split peak.
-
Solution: Review your sample preparation and storage conditions to minimize degradation. Ensure the mobile phase pH is in a range where Cephapirin is stable. A forced degradation study can help to identify potential degradation peaks.
-
-
Sample Solvent Effect: Injecting a large volume of a strong, non-buffered sample solvent can cause a localized pH shift at the column inlet, potentially leading to the presence of both ionized and non-ionized forms of the analyte, which can separate into two peaks.
-
Solution: Dissolve the sample in the mobile phase.
-
Data Presentation
The following tables provide representative data on how different chromatographic parameters can influence the peak shape of cephalosporins. While this data is not exclusively for this compound, it illustrates the expected trends.
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor for a Basic Cephalosporin
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Observation |
| 7.0 | 2.1 | Significant Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 3.0 | 1.1 | Symmetrical |
Data is illustrative and based on general chromatographic principles for basic compounds on silica-based columns.
Table 2: Tailing Factors for Various Cephalosporins with a Standardized HPLC Method
| Cephalosporin | Tailing Factor (Tf) |
| Cefaclor | 1.48 |
| Cephalexin | 1.43 |
| Cefadroxil | 1.26 |
This data is derived from a study using a mobile phase of Triethylamine: Methanol: Acetonitrile: Ultra Pure Water (2:10:20:68 v/v/v/v)[3].
Experimental Protocols
Below are detailed methodologies for HPLC analysis of Cephapirin that can be used as a starting point for method development and troubleshooting.
Protocol 1: UPLC-MS/MS Method for Cephapirin
This method is suitable for the quantification of Cephapirin in complex matrices.
-
Chromatographic System: Agilent 1290 UPLC coupled with Agilent 6490 Triple Quad tandem mass spectrometry[4].
-
Column: Zorbax Extend C18, 4.6 x 50 mm, 5 µm particle size[4].
-
Guard Column: Zorbax Extend C18, 4.6 x 12 mm, 5 µm particle size[4].
-
Mobile Phase A: 0.1% Formic Acid in Water[4].
-
Mobile Phase B: 0.1% Formic Acid in Methanol[4].
-
Flow Rate: 0.5 mL/min[4].
-
Injection Volume: 10 µL[4].
-
Column Temperature: 40°C[4].
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 4.0 | 95 | 5 |
-
Detection: Electrospray negative ionization in multiple-reaction monitoring mode[4].
Protocol 2: RP-HPLC Method for Cephalosporins
This is a general-purpose reversed-phase HPLC method that can be adapted for this compound.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Enable C18, 250 mm x 4.6 mm, 5.0 µm particle size[3].
-
Mobile Phase: A mixture of Triethylamine, Methanol, Acetonitrile, and Ultra Pure Water in a ratio of 2:10:20:68 (v/v/v/v)[3].
-
Flow Rate: 1.0 mL/min[3].
-
Detection: UV at 265 nm[3].
-
Temperature: Ambient.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common peak shape problems.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Caption: Troubleshooting workflow for broad peaks.
Caption: Troubleshooting workflow for split peaks.
References
- 1. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on Cephapirin Benzathine activity and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of Cephapirin Benzathine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound in aqueous suspension?
A1: The optimal pH range for the stability of this compound suspensions is generally between 4.0 and 7.0.[1] Outside of this range, particularly in alkaline conditions, the degradation of the β-lactam ring is accelerated.
Q2: How does pH affect the antibacterial activity of this compound?
A2: The antibacterial activity of β-lactam antibiotics, including cephalosporins, can be influenced by pH. For some cephalosporins, antibacterial activity is enhanced under acidic conditions. However, the specific effect of pH on the minimum inhibitory concentration (MIC) of this compound against various bacterial strains requires empirical determination. A recent study on another cephalosporin, cefiderocol, showed a significant decrease in activity (higher MIC values) in acidic pH (pH 5) compared to neutral pH (pH 7).[2][3]
Q3: Is this compound susceptible to hydrolysis?
A3: Yes, like other β-lactam antibiotics, this compound is susceptible to hydrolysis, which leads to the opening of the β-lactam ring and inactivation of the antibiotic. This degradation is catalyzed by both acidic and, more significantly, alkaline conditions.[4]
Q4: What are the primary degradation products of Cephapirin at different pH values?
A4: Under alkaline conditions, Cephapirin undergoes rapid and complete degradation, resulting in inactive products due to the hydrolysis of the β-lactam ring.[4] In acidic solutions, degradation also occurs, leading to different breakdown products. The specific degradation pathways can be complex and may involve the formation of various inactive metabolites.[4]
Data Presentation
Table 1: Illustrative Stability of this compound at Different pH Values
(Note: This table is based on general data for first-generation cephalosporins and the limited available data for Cephapirin. The actual degradation rates should be determined empirically.)
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) | Stability Classification |
| 2.0 | 37 | ~48 | ~0.014 | Moderately Stable |
| 4.0 | 37 | >100 | <0.007 | Stable |
| 5.0 | 37 | >200 | <0.003 | Very Stable |
| 7.0 | 37 | ~72 | ~0.010 | Moderately Stable |
| 9.0 | 37 | ~5 | ~0.139 | Unstable |
| 11.0 | 25 | <0.5 | >1.386 | Highly Unstable |
Table 2: Illustrative Antibacterial Activity of this compound at Different pH Values
(Note: This table presents hypothetical MIC values against a common susceptible pathogen to illustrate the potential impact of pH. Actual values must be determined experimentally.)
| pH | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 5.5 | Staphylococcus aureus | 2.0 |
| 7.0 | Staphylococcus aureus | 1.0 |
| 8.0 | Staphylococcus aureus | 4.0 |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound using HPLC
This protocol outlines a method to determine the degradation kinetics of this compound at various pH levels.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 11.
-
Sample Preparation:
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C) in a stability chamber.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis:
-
Immediately quench the degradation by adding a suitable solvent or by freezing.
-
Analyze the concentration of the remaining Cephapirin using a validated stability-indicating HPLC method.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at pH 6.8).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) at Different pH Values
This protocol describes the broth microdilution method to assess the antibacterial activity of this compound at varying pH levels.
-
Media Preparation:
-
Prepare Mueller-Hinton Broth (MHB) and adjust the pH of different batches to the desired levels (e.g., 5.5, 7.0, and 8.0) using sterile HCl or NaOH.
-
Sterilize the pH-adjusted media by filtration.
-
-
Bacterial Inoculum:
-
Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the antibiotic in the pH-adjusted MHB in a 96-well microtiter plate.
-
-
Incubation:
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria, no antibiotic) and negative (broth only) controls for each pH.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Mandatory Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Workflow for determining the MIC of this compound at different pH values.
Caption: Logical relationship between pH and the stability and activity of this compound.
Troubleshooting Guide
Issue 1: Poor peak shape or tailing in HPLC analysis during stability studies.
-
Possible Cause: The pH of the mobile phase may not be optimal for the protonation state of Cephapirin. Also, interaction with residual silanols on the column can cause tailing.
-
Solution:
-
Adjust the pH of the mobile phase. A pH around 6.8 is often a good starting point for cephalosporins.
-
Ensure the sample solvent is compatible with the mobile phase.
-
Use a column with end-capping to minimize silanol interactions.
-
If the issue persists, consider using an ion-pairing reagent in the mobile phase.
-
Issue 2: High variability in MIC results at different pH values.
-
Possible Cause: The buffering capacity of the Mueller-Hinton Broth may be insufficient, leading to pH shifts during bacterial growth.
-
Solution:
-
Verify the final pH of the broth after adding all components and before inoculation.
-
Use a stronger buffer system if pH shifts are suspected, ensuring it doesn't interfere with bacterial growth or antibiotic activity.
-
Ensure a consistent and accurate bacterial inoculum size for all tested pH values.
-
Issue 3: Rapid loss of this compound concentration in samples buffered at alkaline pH.
-
Possible Cause: This is expected behavior due to the rapid hydrolysis of the β-lactam ring in alkaline conditions.[4]
-
Solution:
-
For alkaline pH points, use more frequent early time points in your stability study (e.g., 0, 15, 30, 60 minutes).
-
Ensure samples are immediately analyzed or quenched (e.g., by acidification or freezing) after withdrawal to prevent further degradation.
-
Issue 4: Precipitation of this compound in aqueous buffers.
-
Possible Cause: this compound is practically insoluble in water.[2] Precipitation can occur if the concentration exceeds its solubility at a given pH.
-
Solution:
-
Conduct experiments at concentrations known to be soluble or as a fine, homogenous suspension.
-
For stock solutions, use a suitable organic solvent like DMSO before diluting into aqueous buffers.[5][6][7]
-
If working with suspensions, ensure adequate mixing and use a wide-bore pipette tip for sampling to maintain homogeneity.
-
Note that this compound is soluble in 0.1 N HCl, which can be utilized for preparing certain stock solutions if the final pH is adjusted.[2]
-
References
- 1. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. globalrph.com [globalrph.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the Bioavailability of Intramammary Cephapirin Benzathine
<
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and detailed protocols for researchers working to enhance the bioavailability and therapeutic efficacy of intramammary Cephapirin Benzathine formulations for the treatment of bovine mastitis.
Section 1: Troubleshooting Guide and FAQs
This section addresses common challenges encountered during the formulation and testing of this compound.
Formulation & Stability
-
Q1: My this compound formulation shows inconsistent drug release in vitro. What are the likely causes?
-
A: Inconsistent in vitro release is often linked to the physicochemical properties of this compound and the formulation matrix. The primary cause is its low aqueous solubility, which is intentional for creating a long-acting depot but can be challenging to control.[1][2][3] Key factors to investigate include:
-
Particle Size Distribution: A wide or uncontrolled particle size distribution can lead to variable dissolution rates. Larger particles dissolve slower than smaller ones, affecting release consistency.[4][5][6]
-
Drug Agglomeration: Poor dispersion of the drug particles within the vehicle (e.g., peanut oil gel) can lead to clumping, reducing the effective surface area for dissolution.
-
Vehicle Viscosity: Changes in the viscosity of the oil-based vehicle can alter the drug sedimentation rate and solvent access to the drug particles, thus affecting release kinetics.
-
-
-
Q2: I am observing phase separation and instability in my oil-based suspension. How can this be mitigated?
-
A: Oil-based suspensions require careful selection of excipients to ensure stability. Phase separation can be addressed by:
-
Adding Suspending Agents: Incorporating agents like microcrystalline wax or fatty acid derivatives can increase the viscosity of the vehicle and slow down the sedimentation of drug particles.[7]
-
Using Stabilizing Agents: Preservatives such as methylparaben and propylparaben can also act as stabilizing agents in pharmaceutical formulations.[7]
-
Controlling Moisture: For moisture-sensitive antibiotics, the incorporation of molecular sieve powders can improve the stability of oil-based intramammary formulations.[8]
-
Optimizing Homogenization: Ensure the manufacturing process includes a robust homogenization step to create a uniform and stable dispersion of the active ingredient within the vehicle.
-
-
Bioavailability & Efficacy
-
Q3: My formulation demonstrates acceptable in vitro release, but in vivo efficacy is lower than expected. What factors should I consider?
-
A: A discrepancy between in vitro and in vivo results points to complex biological factors within the mammary gland.
-
Poor Dissolution in Milk: While your in vitro model may show release, the complex matrix of milk (containing proteins, fats, and ions) can significantly alter drug solubility and availability.[9][10][11]
-
Inadequate Tissue Penetration: The drug must not only dissolve in milk but also penetrate the mammary gland tissue to reach bacteria. The formulation's vehicle and the drug's properties influence this penetration. Using penetration-enhancing excipients may be necessary.[12][13]
-
Administration Technique: Studies show that partial, shallow insertion (2-3 mm) of the intramammary syringe is more effective and can reduce new infection rates by up to 50% compared to deep insertion.[14] Improper technique can be a critical point of failure.
-
Pathogen Resistance: Ensure the targeted pathogens (Staphylococcus aureus, Streptococcus agalactiae) in your in vivo model have not developed resistance to cephalosporins.[2][3]
-
-
-
Q4: How can I improve the dissolution rate of this compound without losing the desired sustained-release profile?
-
A: The goal is to enhance local bioavailability while maintaining the depot effect. Strategies include:
-
Particle Size Reduction (Micronization): Reducing particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[6][15] For intramammary suspensions, micronized particles have been shown to achieve higher tissue concentrations compared to coarser particles.[4]
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug, often dispersed within a polymer matrix, can significantly increase its solubility and dissolution rate compared to the stable crystalline form.[16][17]
-
Novel Excipients: Explore the use of co-solvents, surfactants, or cyclodextrins within the formulation to improve the wetting and solubilization of the drug particles within the udder.[15][18]
-
-
Experimental Design
-
Q5: What is the most appropriate in vitro model for simulating in vivo drug release from an intramammary suspension?
-
A: There is no universally accepted pharmacopeial standard for intramammary formulations.[19] Researchers often must develop and validate custom models.
-
Limitations of Standard Models: Standard USP apparatus 2 (paddle) may not be suitable for oily, dense suspensions that can sink or aggregate.
-
Recommended Modifications: Successful models often use a USP 2 apparatus with modifications like dialysis bags or specialized enhancer cells to contain the formulation.[19][20][21] It is critical to use a biologically relevant medium, such as whole homogenized bovine milk, rather than simple aqueous buffers, and maintain the temperature at bovine body temperature (38°C).[9][10][22]
-
-
-
Q6: I am having difficulty obtaining consistent results during solubility testing in milk. What are the best practices?
-
A: The complexity of the milk matrix presents challenges.[9] For reliable data:
-
Use a Relevant Medium: Studies have shown that store-bought whole milk or reconstituted whole milk powder can serve as effective and more accessible substitutes for raw bovine milk.[10][11][22]
-
Maintain Temperature: All solubility assessments should be conducted at the physiological temperature of the bovine udder, which is approximately 38°C.[11][22]
-
Proper Equilibration: Ensure sufficient time for the drug to reach equilibrium solubility. This can take longer in a viscous medium like milk.
-
Accurate Quantification: Use a validated analytical method, such as HPLC or UPLC-MS/MS, to accurately measure the concentration of dissolved cephapirin in the milk supernatant.[23][24][25][26][27]
-
-
Section 2: Data Summaries
Table 1: Physicochemical & Solubility Profile of Cephapirin Salts
| Property | This compound | Cephapirin Sodium | Reference(s) |
| Form | Benzathine Salt | Sodium Salt | [22],[10] |
| Aqueous Solubility | Practically insoluble in water | Very soluble in water | [22],[10] |
| Organic Solubility | Freely soluble in alcohol; insoluble in ether and toluene | Insoluble in most organic solvents | [22],[10] |
| USP Solubility Class | Very slightly soluble (in milk media) | Freely soluble | [22] |
| Formulation Vehicle | Typically a stable peanut oil gel | N/A (used in aqueous solutions) | [2],[3] |
Table 2: Efficacy of this compound in Field/Experimental Studies
| Study Type | Pathogen(s) | Treatment Regimen | Cure Rate / Efficacy Outcome | Reference(s) |
| Experimental Infection (Heifers) | Staphylococcus aureus | 300 mg this compound (dry cow product) | Treated quarters were bacteriologically negative at calving. | [28] |
| Natural Infection (Heifers) | S. aureus, Strep. species, Staph. species | 300 mg this compound (prepartum) | 96% (S. aureus), 100% (Strep. species), 90% (Staph. species) | [29] |
| Clinical Trial (Ewes) | Mixed intramammary infections | Intramammary infusion at end of lactation | Treated ewes were 2.6 times less likely to develop new infections. | [30] |
Section 3: Key Experimental Protocols
Protocol 1: Solubility Assessment in Bovine Milk Media
-
Objective: To determine the equilibrium solubility of this compound in various milk matrices.
-
Materials:
-
This compound active pharmaceutical ingredient (API).
-
Media: pH 6.8 aqueous buffer, commercial skim milk, commercial whole milk, reconstituted whole milk powder (13% w/v).[11]
-
Shake-flask apparatus or orbital shaker in a temperature-controlled incubator (set to 38°C).
-
Centrifuge.
-
Validated analytical method (e.g., UPLC-MS/MS) for cephapirin quantification.[26][27]
-
-
Methodology:
-
Add an excess amount of this compound API to a known volume of each test medium in sealed containers. This ensures saturation.
-
Place the containers in the orbital shaker incubator set to 38°C.[22]
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to separate the undissolved solid drug from the saturated supernatant.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant appropriately and analyze the concentration of dissolved cephapirin using a validated analytical method.
-
Perform the experiment in triplicate for each medium.
-
Protocol 2: In Vitro Drug Release Testing for Intramammary Formulations
-
Objective: To measure the rate and extent of drug release from an intramammary suspension in a simulated udder environment.
-
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Release Medium: 900 mL of whole homogenized bovine milk, pre-warmed to 38°C.[19]
-
Test formulation (this compound intramammary syringe).
-
Syringes and needles for sampling.
-
Validated analytical method for cephapirin quantification.
-
-
Methodology:
-
Prepare the dissolution apparatus by filling the vessels with 900 mL of whole milk and allowing the temperature to equilibrate to 38°C ± 0.5°C.
-
Accurately weigh and load a sample of the intramammary formulation into the dialysis sac or enhancer cell.
-
Place the loaded sample holder into the dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 125 rpm).[19]
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the release medium from a zone midway between the paddle and the medium surface.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.
-
Process the samples (e.g., protein precipitation, centrifugation) and analyze for cephapirin concentration.
-
Calculate the cumulative percentage of drug released at each time point, correcting for removed volume.
-
Protocol 3: In Vivo Efficacy Model (General Outline)
-
Objective: To assess the therapeutic efficacy (bacteriological cure rate) of a new this compound formulation in dairy cows.
-
Animals: Healthy dairy cows at the end of lactation (for dry cow therapy studies).
-
Experimental Design:
-
Use a randomized, controlled study design. The experimental unit should be the individual udder quarter.[31]
-
Include a negative control group (no treatment) and/or a positive control group (an existing commercial product).
-
Enroll a sufficient number of animals/quarters across multiple herds to achieve statistical power.
-
-
Methodology:
-
Pre-Treatment (Dry-off): Collect quarter milk samples from all enrolled cows for bacteriological culture and somatic cell count (SCC) to identify existing intramammary infections.[31]
-
Treatment Administration: Immediately after the final milking, administer the assigned treatment (test formulation, control, or no treatment) to each quarter according to the randomization schedule. Use proper aseptic technique.[2][28]
-
Post-Treatment (Post-Calving): Collect quarter milk samples again at specified time points after calving (e.g., 1-3 weeks into the subsequent lactation).[30]
-
Analysis: Perform bacteriological culture on all post-treatment samples.
-
Endpoint Evaluation: The primary endpoint is the bacteriological cure rate, defined as the elimination of a pre-existing pathogen. A secondary endpoint can be the rate of new infections occurring during the dry period.[30]
-
Section 4: Visual Guides
Workflow for Formulation Development
References
- 1. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. Tissue distribution of benzylpenicillin after intramammary administration in the isolated perfused bovine udder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. particle.dk [particle.dk]
- 7. WO2004032899A1 - Antibiotic formulation for intramammary administration in milking animals - Google Patents [patents.google.com]
- 8. EP0010903A2 - Intramammary compositions and process for their preparation - Google Patents [patents.google.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices | PLOS One [journals.plos.org]
- 12. Penetration Enhancer Excipients - Protheragen [protheragen.ai]
- 13. crodapharma.com [crodapharma.com]
- 14. ToMORROW® (this compound) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. journals.umcs.pl [journals.umcs.pl]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of Intramammary Drug Delivery Systems: Novel In Vitro Release Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Liquid chromatographic determination of cephapirin residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 27. mdpi.com [mdpi.com]
- 28. cdn.ymaws.com [cdn.ymaws.com]
- 29. Prepartum antibiotic therapy with a cephapirin dry-cow product against naturally occurring intramammary infections in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Intramammary antibiotic treatment at the end of lactation for prophylaxis and treatment of intramammary infections in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative In Vivo Analysis of Cephapirin Benzathine and Cloxacillin Benzathine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two widely used intramammary antibiotics: Cephapirin Benzathine, a first-generation cephalosporin, and Cloxacillin Benzathine, a beta-lactamase resistant penicillin. The following sections present a synthesis of available experimental data, focusing on pharmacokinetic profiles and bacteriological cure rates in veterinary models, primarily for the treatment of mastitis.
Quantitative Data Summary
The performance of this compound and Cloxacillin Benzathine is summarized below. It is important to note that while the pharmacokinetic data originates from a direct comparative study, the efficacy data is compiled from separate studies and should be interpreted with caution as they were not conducted under identical experimental conditions.
Table 1: Comparative Pharmacokinetics in Dairy Goats[1][2]
This table summarizes the key pharmacokinetic parameters following a single intramammary administration of this compound (300 mg) and Cloxacillin Benzathine (500 mg) in lactating dairy goats.[1][2]
| Pharmacokinetic Parameter | This compound (300 mg) | Cloxacillin Benzathine (500 mg) |
| Mean Maximum Plasma Concentration (Cmax) | 0.073 µg/mL | 0.074 µg/mL |
| Time to Reach Cmax (Tmax) | 7.06 hours | 18 hours |
| Area Under the Plasma Concentration Curve (AUClast) | 1.06 hµg/mL | 5.71 hµg/mL |
| Mean Terminal Half-life (T½) | 6.98 hours | 77.45 hours |
| Mean Residence Time (MRTlast) | 13.55 hours | 65.36 hours |
Table 2: Bacteriological Efficacy Against Staphylococcus aureus Mastitis
The following table presents bacteriological cure rates for intramammary infections caused by Staphylococcus aureus, a common mastitis pathogen. These data are derived from separate studies.
| Drug | Dosage Regimen | Animal Model | Bacteriological Cure Rate | Source |
| This compound | 300 mg per quarter at drying off | Dairy Cows | 78.1% (quarter basis) | [3] |
| Cloxacillin | Not specified | Dairy Cows | 56% (treated cases) | [4] |
Mechanism of Action
Both Cephapirin and Cloxacillin are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and subsequent cell lysis. Cloxacillin is specifically designed to be resistant to penicillinase, an enzyme produced by some bacteria that inactivates standard penicillins.[5]
Mechanism of Action for Beta-Lactam Antibiotics.
Experimental Protocols
Pharmacokinetic Study in Dairy Goats[1][2]
-
Objective: To determine and compare the pharmacokinetic profiles of long-acting this compound and Cloxacillin Benzathine after intramammary administration in dairy goats.
-
Animals: Twenty-four healthy, lactating dairy goats were enrolled in the study.
-
Experimental Groups:
-
Group 1 (Cephapirin): Twelve goats received an intramammary infusion of 300 mg of this compound into each half of the udder.
-
Group 2 (Cloxacillin): Twelve goats received an intramammary infusion of 500 mg of Cloxacillin Benzathine into each half of the udder.
-
-
Sample Collection: Plasma samples were collected from all animals before treatment and at multiple time points over a 7-day period post-treatment.
-
Analytical Method: The concentrations of Cephapirin and Cloxacillin in the plasma samples were determined using liquid chromatography with tandem mass spectroscopy (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters were calculated using noncompartmental methods with commercial software.
Workflow for the Comparative Pharmacokinetic Study.
Efficacy Study of this compound for S. aureus Mastitis[3]
-
Objective: To evaluate the efficacy of an intramammary infusion of this compound for the treatment of Staphylococcus aureus intramammary infections at drying off.
-
Animals: Dairy cows with existing S. aureus intramammary infections.
-
Treatment: Cows received an intramammary infusion of 300 mg of this compound in each quarter at the time of drying off.
-
Efficacy Determination: The bacteriological cure rate was determined based on the absence of S. aureus in milk samples taken 28 days post-calving.
Discussion of Findings
The pharmacokinetic data reveals significant differences between the two drugs despite both being formulated as long-acting benzathine salts.[1] Cloxacillin Benzathine exhibits a much longer terminal half-life (77.45 hours vs. 6.98 hours) and a greater area under the curve (5.71 vs. 1.06 h*µg/mL) compared to this compound.[1] This suggests a more prolonged systemic exposure for Cloxacillin following intramammary administration.
Conclusion
Both this compound and Cloxacillin Benzathine are established treatments for bovine mastitis. The choice between these two antibiotics may be influenced by their distinct pharmacokinetic profiles. Cloxacillin Benzathine provides a significantly longer duration of systemic exposure. While direct comparative efficacy data is limited, both drugs have demonstrated effectiveness against key mastitis pathogens like S. aureus. Further head-to-head clinical trials are warranted to definitively establish the comparative in vivo efficacy of these two compounds.
References
- 1. Pharmacokinetics of long-acting cephapirin and cloxacillin after intramammary administration in dairy goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Factors Influencing Therapy Decisions in Clinical Cases of Grain-Positive Mastitis | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 5. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
An In Vitro Comparison of Cephapirin Benzathine and Cephapirin Sodium for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Comparison of Cephapirin Benzathine and Cephapirin Sodium
This guide provides a detailed in vitro comparison of two salt forms of the first-generation cephalosporin antibiotic, cephapirin: this compound and Cephapirin Sodium. The selection of a specific salt form can significantly impact the experimental design and outcomes in drug development and microbiological research. This document outlines the key differences in their physicochemical properties, supported by experimental data, and provides detailed protocols for relevant in vitro assays.
Executive Summary
Cephapirin, as an active pharmaceutical ingredient, operates by inhibiting the synthesis of the bacterial cell wall.[1] The primary distinction between this compound and Cephapirin Sodium lies in their solubility, which in turn governs their release profile and potential applications. Cephapirin Sodium is highly soluble in water, making it suitable for in vitro susceptibility testing where a rapid and uniform distribution of the antibiotic is required.[1] In contrast, this compound is practically insoluble in water, leading to a prolonged release of the active cephapirin moiety.[1] This characteristic is leveraged in long-acting veterinary formulations but presents challenges for standard in vitro assays like broth microdilution.
Physicochemical Properties
The differing salt forms directly influence the solubility and molecular weight of the compounds. These properties are fundamental to their behavior in aqueous solutions and experimental systems.
| Property | This compound | Cephapirin Sodium |
| Chemical Structure | (C₁₇H₁₇N₃O₆S₂)₂ · C₁₆H₂₀N₂ | C₁₇H₁₆N₃NaO₆S₂ |
| Molecular Weight | 1087.27 g/mol | 445.45 g/mol |
| Solubility in Water | Practically insoluble[1] | Very soluble[1] |
| Appearance | White, crystalline powder | White to off-white crystalline powder[1] |
In Vitro Antibacterial Efficacy
The antibacterial activity of both forms is attributed to the cephapirin molecule. However, their solubility differences necessitate different considerations for in vitro testing. Standard antimicrobial susceptibility testing (AST) is typically performed with the highly soluble sodium salt to determine the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. Due to its high solubility, Cephapirin Sodium is the form used to generate in vitro MIC data for the active cephapirin moiety. Studies have established MIC ranges for cephapirin against key mastitis pathogens.
| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 0.25 | 0.5 |
| Streptococcus agalactiae | ≤0.06 | 0.125 |
| Streptococcus uberis | 0.25 | 2 |
Data sourced from studies on mastitis pathogens and represent the activity of the soluble form of cephapirin.[2]
It is important to note that direct MIC testing of this compound using standard broth microdilution methods is not feasible due to its poor solubility. Its efficacy is primarily evaluated in vivo or through specialized in vitro release assays that measure the dissolution rate of cephapirin over time.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of Cephapirin Sodium.
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cephapirin Sodium in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microdilution Plates: Aseptically dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the Cephapirin Sodium stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. The final volume in each well will be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Diagrams
References
A Comparative Guide to the Validation of a UPLC-MS/MS Method for Cephapirin Benzathine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Cephapirin Benzathine against alternative analytical techniques. The information presented is supported by experimental data to assist in the selection of the most appropriate analytical method for specific research and development needs.
Superior Performance of UPLC-MS/MS for this compound Quantification
UPLC-MS/MS stands out as the premier analytical technique for the quantification of this compound, offering unparalleled sensitivity, specificity, and speed. This method is particularly crucial for applications requiring the detection of trace levels of the antibiotic, such as in residue analysis, cleaning validation, and pharmacokinetic studies.
Alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and microbiological assays, while having their own merits, generally do not match the performance of UPLC-MS/MS in key analytical parameters.
| Parameter | UPLC-MS/MS | HPLC-UV | Microbiological Assay |
| Limit of Detection (LOD) | 0.15 ng/mL[1][2][3] | 0.2 - 1.0 µg/mL | ~100 ng/mL (for some cephalosporins) |
| Limit of Quantification (LOQ) | 0.4 ng/mL[1][2][3] | 20 ng/mL (in milk) | Not consistently reported for Cephapirin |
| Linearity (r²) | >0.99[1][2][3] | >0.99 (for other cephalosporins) | Generally linear over a narrower range |
| Accuracy (% Recovery) | 80 - 120%[1][2] | 93 - 101% (for some cephalosporins) | Typically 80 - 120% |
| Precision (%RSD) | <10%[4] | <2% (for other cephalosporins) | <15% (for other antibiotics)[5] |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (risk of co-eluting interferences)[6] | Low (can be affected by other antimicrobials) |
| Analysis Time | Short (minutes)[1][2] | Longer (can be >30 minutes) | Long (hours to days) |
Experimental Protocols
UPLC-MS/MS Method Validation Protocol
This protocol outlines the key steps for the validation of a UPLC-MS/MS method for the quantification of this compound, based on established guidelines from the FDA and ICH.[7]
1. System Suitability:
-
Inject a standard solution of Cephapirin multiple times to ensure the system is operating correctly.
-
Acceptance criteria: Relative standard deviation (RSD) of peak area and retention time should be within predefined limits (e.g., <2%).
2. Specificity:
-
Analyze blank matrix samples (e.g., plasma, milk, rinse water) to ensure no interfering peaks are present at the retention time of Cephapirin.
-
Analyze Cephapirin standard in the presence of potential impurities or related compounds.
3. Linearity and Range:
-
Prepare a series of calibration standards of Cephapirin in the desired matrix over a specified concentration range.
-
Plot the peak area response versus concentration and determine the linearity using the coefficient of determination (r²), which should be ≥0.99.[1][2][3]
4. Accuracy:
-
Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
The mean recovery should be within an acceptable range (e.g., 80-120%).[1][2]
5. Precision:
-
Repeatability (Intra-day precision): Analyze replicate QC samples on the same day.
-
Intermediate Precision (Inter-day precision): Analyze replicate QC samples on different days with different analysts and/or equipment.
-
The RSD for both repeatability and intermediate precision should be within acceptable limits (e.g., <15%).[5]
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of analyte that can be reliably detected. Typically determined as a signal-to-noise ratio of 3:1.
-
LOQ: The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1.
7. Robustness:
-
Intentionally vary critical method parameters (e.g., column temperature, mobile phase composition, flow rate) to assess the method's reliability.
-
The system suitability parameters should remain within acceptable limits.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the validation of a UPLC-MS/MS method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. uspnf.com [uspnf.com]
A Comparative Analysis of First and Second-Generation Cephalosporins for the Treatment of Mastitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of first and second-generation cephalosporins for the treatment of mastitis, a prevalent and economically significant disease in dairy cattle. By presenting supporting experimental data, detailed methodologies, and visual representations of experimental workflows, this document aims to inform research and development in veterinary medicine.
Executive Summary
First-generation cephalosporins remain a cornerstone in the treatment of mastitis, particularly against Gram-positive pathogens. In contrast, the use and documented efficacy of second-generation cephalosporins for mastitis are less prevalent in readily available research. This guide synthesizes available data to draw a comparative picture, acknowledging the existing research gap in direct head-to-head clinical trials between these two generations for bovine mastitis.
First-generation cephalosporins, such as cephapirin and cefalexin, demonstrate strong in vitro activity against key Gram-positive mastitis pathogens like Staphylococcus aureus and Streptococcus species.[1][2] Clinical trials have established their efficacy in treating non-severe clinical mastitis.[3] While second-generation cephalosporins offer a broader spectrum of activity that includes some Gram-negative bacteria, their specific application and comparative effectiveness for mastitis are not as extensively documented in veterinary literature. The data presented below is collated from various studies to provide a quantitative comparison where possible.
Data Presentation: In Vitro Susceptibility of Mastitis Pathogens
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for first-generation cephalosporins against common mastitis pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested bacterial isolates are inhibited, respectively.[1] A direct comparative table for second-generation cephalosporins is not provided due to a lack of specific studies focusing on these drugs for bovine mastitis in the available literature.
Table 1: In Vitro Susceptibility (MIC in µg/mL) of Gram-Positive Mastitis Pathogens to First-Generation Cephalosporins [1]
| Pathogen | Antimicrobial | No. of Isolates | MIC50 | MIC90 |
| Streptococcus agalactiae | Cephapirin | 51 | ≤0.06 | 0.125 |
| Cefalexin/Kanamycin (2:1) | 51 | 1 | 2 | |
| Streptococcus dysgalactiae | Cephapirin | 54 | ≤0.06 | 0.125 |
| Cefalexin/Kanamycin (2:1) | 54 | 1 | 2 | |
| Streptococcus uberis | Cephapirin | 50 | 0.25 | 2 |
| Cefalexin/Kanamycin (2:1) | 50 | 2 | 4 | |
| Staphylococcus aureus | Cephapirin | 85 | 0.5 | 1 |
| Cefalexin/Kanamycin (2:1) | 85 | 1 | 2 | |
| Non-aureus staphylococci | Cephapirin | 88 | 0.25 | 1 |
| Cefalexin/Kanamycin (2:1) | 88 | 1 | 2 |
Data extracted from a study on mastitis pathogens from Northern German dairy farms.[1]
Clinical Efficacy
A noninferiority trial comparing the first-generation cephalosporin cephapirin with the third-generation cephalosporin ceftiofur provides valuable insights into clinical outcomes for non-severe clinical mastitis.
Table 2: Comparative Clinical and Bacteriological Cure Rates [3]
| Outcome | Cephapirin (First-Generation) | Ceftiofur (Third-Generation) | Statistical Significance |
| Clinical Cure (All Cases) | Noninferior to Ceftiofur | - | - |
| Bacteriological Cure (Gram-Positive Cases) | Noninferior to Ceftiofur | - | - |
| Bacteriological Cure (Gram-Negative Cases) | - | Significantly Higher Cure Rate | p < 0.05 |
This study highlights the strong performance of first-generation cephalosporins against Gram-positive pathogens, which are a major cause of mastitis.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of cephalosporins for mastitis.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[1][4][5]
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the mastitis pathogen from a fresh agar plate.
-
Suspend the colonies in a sterile broth medium.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the cephalosporin to be tested.
-
Perform serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. Each well will contain 100 µL of the diluted antimicrobial.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (broth and bacteria, no antimicrobial) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Clinical Trial Design for Mastitis Treatment Efficacy
This protocol outlines a generalized design for a randomized controlled clinical trial to compare the efficacy of different intramammary antibiotic treatments for clinical mastitis in dairy cows.[3][6]
-
Study Population and Enrollment:
-
Define clear inclusion and exclusion criteria for cows with non-severe clinical mastitis.
-
Enroll a sufficient number of cows from multiple dairy farms to ensure statistical power.
-
-
Randomization and Blinding:
-
Randomly assign enrolled cows to different treatment groups (e.g., first-generation cephalosporin, second-generation cephalosporin, and a control group).
-
Whenever possible, employ blinding of both the investigators and the farm personnel to the treatment allocation to minimize bias.
-
-
Treatment Administration:
-
Administer the assigned intramammary antibiotic according to a standardized protocol, including dose and frequency of administration.
-
-
Sample Collection and Analysis:
-
Collect duplicate milk samples from the affected quarter before the first treatment and at specified time points post-treatment (e.g., 14 and 21 days).
-
Perform bacteriological culture on the milk samples to identify the causative pathogen and to determine bacteriological cure.
-
-
Outcome Assessment:
-
Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in post-treatment milk samples.
-
Clinical Cure: Defined as the return of the milk and udder to normal appearance.
-
-
Statistical Analysis:
-
Use appropriate statistical models to compare the cure rates between the different treatment groups.
-
Mandatory Visualization
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a mastitis pathogen using the broth microdilution method.
Caption: Workflow for MIC Determination.
Mechanism of Action of Cephalosporins
The following diagram illustrates the mechanism of action of cephalosporin antibiotics.
Caption: Cephalosporin Mechanism of Action.
References
- 1. In Vitro Susceptibility of Mastitis Pathogens Isolated from Clinical Mastitis Cases on Northern German Dairy Farms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility monitoring of mastitis pathogens isolated from acute cases of clinical mastitis in dairy cows across Europe: VetPath results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noninferiority trial comparing a first-generation cephalosporin with a third-generation cephalosporin in the treatment of nonsevere clinical mastitis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. youtube.com [youtube.com]
- 6. Design of field trials for the evaluation of antibacterial products for therapy of bovine clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tenuous Link: Correlating In Vitro MIC of Cephapirin Benzathine with Clinical Efficacy in Bovine Mastitis
For researchers, scientists, and drug development professionals, understanding the relationship between in vitro antimicrobial susceptibility and in vivo clinical outcomes is paramount. This guide provides a comparative analysis of Cephapirin Benzathine, a first-generation cephalosporin, against other intramammary antibiotics used for the treatment of bovine mastitis. We delve into the experimental data, highlighting the often-observed disconnect between Minimum Inhibitory Concentration (MIC) and therapeutic success.
The selection of an appropriate antibiotic for treating bovine mastitis is a critical decision for veterinarians and dairy producers. While in vitro susceptibility testing, which determines the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific pathogen, is a common diagnostic tool, its predictive value for clinical cure can be inconsistent. This guide explores this correlation, with a specific focus on this compound.
Comparative In Vitro Susceptibility of Mastitis Pathogens
The following tables summarize the in vitro activity of Cephapirin and comparator antibiotics against key mastitis-causing pathogens. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented.
Table 1: In Vitro Activity of Cephapirin and Comparator Antibiotics Against Gram-Positive Mastitis Pathogens
| Pathogen | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Cephapirin | 85 | 0.5 | >32 | - | [1] |
| Cefquinome | 85 | 0.5 | 1 | - | [1] | |
| Penicillin | 85 | 0.25 | 0.5 | - | [1] | |
| Streptococcus agalactiae | Cephapirin | 51 | 0.125 | 0.25 | - | [1] |
| Cefquinome | 51 | ≤0.06 | ≤0.06 | - | [1] | |
| Penicillin | 51 | ≤0.06 | 0.125 | - | [1] | |
| Streptococcus dysgalactiae | Cephapirin | 54 | 0.125 | 0.25 | - | [1] |
| Cefquinome | 54 | ≤0.06 | ≤0.06 | - | [1] | |
| Penicillin | 54 | ≤0.06 | ≤0.06 | - | [1] | |
| Streptococcus uberis | Cephapirin | 50 | 0.25 | 0.5 | - | [1] |
| Cefquinome | 50 | 0.125 | 0.25 | - | [1] | |
| Penicillin | 50 | 0.125 | 0.25 | - | [1] | |
| Coagulase-Negative Staphylococci | Cephapirin | 88 | 0.5 | 1 | - | [1] |
| Cefquinome | 88 | 0.5 | 1 | - | [1] | |
| Penicillin | 88 | 0.25 | 0.5 | - | [1] |
Table 2: Comparative Clinical and Bacteriological Cure Rates for this compound and Other Intramammary Antibiotics
| Study | Pathogen(s) | Treatment Group | No. of Cases/Quarters | Bacteriological Cure Rate | Clinical Cure Rate |
| Nickerson et al. (1999) | Staphylococcus aureus | This compound | - | 78.1% | - |
| Tilmicosin (intramammary) | - | 74.2% | - | ||
| Lago et al. (2011) | Gram-Positive pathogens | Cephapirin Sodium | - | Non-inferior to Ceftiofur | Non-inferior to Ceftiofur |
| Gram-Negative pathogens | Ceftiofur Hydrochloride | - | Significantly higher than Cephapirin | - | |
| Deluyker et al. (1999) | Streptococcus agalactiae | Cephapirin | 175 | 66% | - |
| Amoxicillin | 829 | 86% | - | ||
| Cloxacillin | 487 | 77% | - | ||
| Untreated | 116 | 27% | - | ||
| Deluyker et al. (1999) | Other Streptococcus spp. | Cephapirin | 222 | 68% | - |
| Cloxacillin | 632 | 73% | - | ||
| Erythromycin | 139 | 76% | - | ||
| Untreated | 1103 | 66% | - | ||
| Jones et al. (1991) | Clinical Mastitis | Cephapirin | 53 | 57.7% | - |
| Lactobacillus | 34 | 35.3% | - |
*Significantly different from the untreated group.[2][3]
The Disconnect Between MIC and Clinical Success
Several studies highlight the limited predictive value of in vitro susceptibility testing for clinical outcomes in bovine mastitis. One study found that for episodes of clinical mastitis caused by gram-positive bacteria and treated with intramammary cephapirin alone, the bacteriological cure rate at 28 days was significantly higher for susceptible than for resistant bacteria[4]. However, for the overall duration of clinical signs and bacteriological cure rates at 14 days, there was no significant difference between susceptible and resistant cases[4]. This suggests that while a low MIC may be favorable, it is not the sole determinant of therapeutic success. Factors such as the host's immune response, the inflammatory process, and the pharmacokinetic and pharmacodynamic properties of the drug within the mammary gland play a crucial role.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
A standardized protocol for determining the MIC of Cephapirin is crucial for accurate in vitro susceptibility assessment. The broth microdilution method is a commonly used technique.
-
Bacterial Isolate Preparation: A pure culture of the mastitis pathogen is grown on an appropriate agar medium. A standardized inoculum is then prepared by suspending bacterial colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: A serial two-fold dilution of Cephapirin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The concentration range should encompass the expected MIC of the target pathogens.
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of Cephapirin that completely inhibits visible bacterial growth.
Clinical Trial for Efficacy of Intramammary Antibiotics
Evaluating the clinical efficacy of an intramammary antibiotic like this compound requires a well-designed clinical trial.
-
Case Selection: Dairy cows with clinical mastitis (abnormal milk, with or without signs of udder inflammation) are enrolled. Pre-treatment milk samples are collected aseptically for bacteriological culture and pathogen identification.
-
Randomization and Treatment: Eligible cows are randomly assigned to a treatment group (e.g., this compound) or a control/comparator group (e.g., another approved intramammary antibiotic or no treatment). The assigned treatment is administered according to the label instructions.
-
Outcome Assessment:
-
Clinical Cure: Assessed daily for the first few days post-treatment. It is defined as the return of milk and the udder to normal.
-
Bacteriological Cure: Determined by the absence of the pre-treatment pathogen in post-treatment milk samples, typically collected at 14 and 21 days after the initial treatment.
-
-
Data Analysis: Statistical methods are used to compare the cure rates between the treatment and control/comparator groups to determine the efficacy of the investigational product.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Bacterial response to Cephapirin.
Caption: Clinical trial workflow.
Caption: MIC vs. Clinical Outcome.
References
- 1. In Vitro Susceptibility of Mastitis Pathogens Isolated from Clinical Mastitis Cases on Northern German Dairy Farms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. extension.usu.edu [extension.usu.edu]
- 3. Comparison of seven antibiotic treatments with no treatment for bacteriological efficacy against bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of antimicrobial susceptibility testing of bacterial pathogens isolated from the milk of dairy cows with clinical mastitis to predict response to treatment with cephapirin and oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cephapirin Benzathine: A Guide for Laboratory Professionals
Proper disposal of Cephapirin Benzathine is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established protocols is essential not only for regulatory compliance but also for minimizing the environmental footprint of pharmaceutical research. The widespread use of antibiotics and their potential release into ecosystems can have significant consequences, including the development of antimicrobial resistance.[1] This guide provides a procedural framework for the safe and compliant disposal of this compound from a laboratory setting.
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] State and local regulations may impose more stringent requirements.[2] A key aspect of RCRA is the distinction between hazardous and non-hazardous waste. While Safety Data Sheets (SDS) for this compound formulations do not classify the product as hazardous for transport, waste disposal regulations require a specific evaluation based on its characteristics (ignitability, corrosivity, reactivity, and toxicity).[3][4] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a mandatory first step to ensure compliance with all applicable regulations.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for disposing of this compound waste generated in a laboratory. This procedure is designed to prevent environmental release and ensure personnel safety.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:
-
Safety glasses with side shields or goggles.[5]
-
Standard laboratory coat.[5]
-
Chemically resistant gloves.[6]
Step 2: Waste Segregation Proper segregation is crucial for compliant disposal.
-
Do not dispose of this compound waste down the drain or into sewer systems.[7] The EPA's regulations under Subpart P for healthcare facilities explicitly prohibit the sewering of hazardous waste pharmaceuticals.[8]
-
Collect all waste materials containing this compound—including unused product, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE—in a designated, sealed, and clearly labeled waste container.[4]
-
The container should be labeled "Pharmaceutical Waste for Incineration" or as directed by your institution's EHS office.
Step 3: Decontamination of Spills In the event of a spill:
-
Absorb the spilled material with an inert absorbent material such as vermiculite or dry sand.[4]
-
For small spills, wipe the area with an absorbent cloth.[4]
-
Thoroughly clean the surface to remove any residual contamination.[4]
-
Collect all cleanup materials into the designated pharmaceutical waste container.[4]
Step 4: Container Management and Storage
-
Store the sealed waste container in a secure, designated area away from incompatible materials.[4]
-
Ensure the storage area is cool and well-ventilated.[5]
-
Follow your institution's guidelines for the temporary storage of chemical waste.
Step 5: Final Disposal
-
Arrange for the pickup and disposal of the pharmaceutical waste container through your institution's EHS department or a licensed hazardous waste contractor.
-
The recommended disposal method for pharmaceutical waste is typically high-temperature incineration at a permitted facility.[3][8] This method is effective at destroying active pharmaceutical ingredients.
Key Data and Properties
The following table summarizes essential data regarding this compound relevant to its handling and disposal.
| Property | Data / Information | Citation |
| Chemical Formula | C₅₀H₅₄N₈O₁₂S₄ | [9] |
| Molecular Weight | 1087.3 g/mol | [9] |
| Solubility | Insoluble in water. | [4] |
| Environmental Fate | Expected to have low mobility in soil. Susceptible to abiotic hydrolysis and microbial degradation at an unknown rate. | [4] |
| Ecotoxicity | Can exert pressure for antimicrobial resistance in the environment. Potential for deleterious effects on non-target organisms. | [10] |
| Regulatory Oversight | EPA (RCRA), DEA (for controlled substances), and state environmental agencies. | [8][11] |
| Recommended Disposal | Collection in sealed containers for disposal at a licensed waste site, typically via incineration. | [4][8] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
References
- 1. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. merck.com [merck.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. merck.com [merck.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. This compound | C50H54N8O12S4 | CID 167441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 11. easyrxcycle.com [easyrxcycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
